UCSF924
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
6-methyl-2-[(3-phenoxypropylamino)methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-8-9-19-18(12-15)20(23)13-16(22-19)14-21-10-5-11-24-17-6-3-2-4-7-17/h2-4,6-9,12-13,21H,5,10-11,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHDOVLXDYWDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CNCCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UCSF924: A Technical Guide to a Biased Agonist of the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCSF924 is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor (DRD4), demonstrating significant biased agonism.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, the experimental methodologies used for its characterization, and its signaling pathways. The information presented is intended to serve as a detailed resource for researchers and professionals engaged in pharmacology and drug development.
This compound exhibits a high binding affinity for the human dopamine D4 receptor, with a reported inhibitor constant (Ki) of 3 nM.[1][2][3][4] Functionally, it acts as a partial agonist with an EC50 of 4.2 nM.[2][3] A key characteristic of this compound is its 7.4-fold bias towards β-arrestin recruitment over Gαi signaling when compared to the reference agonist quinpirole.[1] This biased signaling profile suggests that this compound can selectively activate certain downstream pathways of the D4 receptor, a feature of significant interest in modern drug discovery for minimizing off-target effects and enhancing therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in comparison to the reference agonist quinpirole. This data has been compiled from in vitro pharmacological assays.
Table 1: Binding Affinity of this compound for the Dopamine D4 Receptor
| Compound | Radioligand | Cell Line | Ki (nM) |
| This compound | [³H]-Spiperone | HEK293T | 3 |
Table 2: Functional Potency and Efficacy of this compound and Quinpirole at the Dopamine D4 Receptor
| Compound | Assay | Pathway | EC50 (nM) | Emax (% of Quinpirole) |
| This compound | cAMP Inhibition | Gαi | 4.2 | Partial Agonist |
| This compound | PRESTO-Tango | β-arrestin-2 Recruitment | - | - |
| Quinpirole | cAMP Inhibition | Gαi | - | 100 |
| Quinpirole | PRESTO-Tango | β-arrestin-2 Recruitment | - | 100 |
Note: Specific Emax values for this compound in both pathways and the EC50 for the β-arrestin pathway were not explicitly detailed in the readily available information. The bias factor is calculated from the relative potency and efficacy in the two pathways.
Signaling Pathways
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), primarily signals through two distinct pathways upon agonist binding: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. This compound, as a biased agonist, preferentially activates the β-arrestin pathway.
Gαi-Mediated Signaling Pathway
Upon activation by an agonist, the D4 receptor couples to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is implicated in various physiological responses.
Figure 1: Gαi-mediated signaling pathway of the Dopamine D4 receptor.
β-Arrestin Signaling Pathway
Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiate a separate wave of G protein-independent signaling, impacting cellular processes like mitogen-activated protein kinase (MAPK) activation. This compound shows a preference for this pathway.
Figure 2: β-arrestin signaling pathway of the Dopamine D4 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological assays and the specific details provided in the primary literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Figure 3: Experimental workflow for the radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes from HEK293T cells stably expressing the human dopamine D4 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand [³H]-Spiperone and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay (Gαi Signaling)
This functional assay measures the ability of a compound to activate the Gαi-coupled signaling pathway by quantifying the inhibition of adenylyl cyclase activity.
Figure 4: Experimental workflow for the cAMP inhibition assay.
Methodology:
-
Cell Culture: HEK293T cells stably expressing the human dopamine D4 receptor are cultured in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or the reference agonist.
-
Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production. The activation of the Gαi pathway by the agonist will inhibit this forskolin-induced cAMP accumulation.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the agonist concentration. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy) are determined from this curve.
PRESTO-Tango β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated D4 receptor, providing a readout for the β-arrestin signaling pathway.
References
- 1. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies [mdpi.com]
- 3. openreview.net [openreview.net]
- 4. escholarship.org [escholarship.org]
The Signaling Pathway of UCSF924: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCSF924 is a potent and highly selective chemical probe designed as a partial agonist for the Dopamine (B1211576) D4 Receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders.[1][2][3] A key feature of this compound is its significant signaling bias, preferentially activating the β-arrestin pathway over the canonical Gαi/o-mediated signaling cascade.[2][4] This document provides an in-depth technical overview of the signaling pathways activated by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound
This compound was identified through a structure-based drug discovery campaign that utilized the high-resolution crystal structure of the DRD4.[5] It exhibits high affinity and selectivity for the human DRD4, with minimal off-target effects on other dopamine receptor subtypes (D2, D3) and a broad panel of over 320 other GPCRs.[1][2] Its unique characteristic is a 7.4-fold bias towards β-arrestin recruitment compared to Gαi/o protein activation, making it an invaluable tool for dissecting the distinct physiological roles of these two signaling branches downstream of DRD4 activation.[2][4]
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Assay Type | Target | Reference |
| Ki | 3.0 nM | Radioligand Binding Assay | Human DRD4 | [2][3][6] |
| EC50 | 4.2 nM | Not Specified | Human DRD4 | [1][3] |
| Selectivity | >3300-fold | Radioligand Binding Assay | Over DRD2 (Ki > 10 µM) and DRD3 (Ki > 10 µM) | [6] |
| Off-Target Activity | No significant activity | Functional Assays | Panel of 320 non-olfactory GPCRs at 1 µM | [2] |
| Signaling Bias | 7.4-fold | Not Specified | β-arrestin recruitment over Gαi/o activation (vs. quinpirole) | [2][4] |
Signaling Pathways of this compound
Upon binding to the DRD4, this compound induces a conformational change in the receptor that initiates downstream signaling. Due to its biased agonism, this compound preferentially engages the β-arrestin pathway.
Gαi/o-Mediated Signaling Pathway (Less Favored)
β-Arrestin-Mediated Signaling Pathway (Favored)
This compound's primary signaling mechanism is through the recruitment of β-arrestin. Following receptor binding, DRD4 is phosphorylated by a G protein-coupled receptor kinase (GRK).[7] This phosphorylation event creates a high-affinity binding site for β-arrestin.[7] β-arrestin binding to the receptor sterically hinders further G protein coupling, effectively desensitizing the G protein-mediated pathway. More importantly, β-arrestin acts as a scaffold protein, recruiting a host of other signaling molecules to initiate G protein-independent signaling cascades. These can include components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, leading to diverse cellular responses including gene expression changes.[3]
Experimental Protocols
The characterization of this compound's signaling properties involves several key in vitro assays. The following are representative methodologies for these experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the DRD4.
-
Objective: To quantify the affinity of a test compound (this compound) for a specific receptor (DRD4).
-
Principle: A radiolabeled ligand with known affinity for the receptor is competed for binding with increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.
-
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human DRD4 are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone) and varying concentrations of this compound.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the resulting data are fitted to a one-site competition model to determine the IC50, from which the Ki is calculated using the Cheng-Prusoff equation.
-
G Protein Activation Assay (cAMP Measurement)
This assay measures the functional consequence of Gαi/o activation by quantifying changes in intracellular cAMP levels.
-
Objective: To determine the effect of this compound on Gαi/o-mediated signaling.
-
Principle: DRD4 activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in cAMP production. This change can be measured using various methods, such as competitive immunoassays (ELISA) or resonance energy transfer (BRET/FRET) based sensors.
-
General Protocol:
-
Cell Culture: Cells expressing DRD4 (e.g., CHO-K1 or HEK293T) are seeded in microplates.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase stimulator like forskolin (B1673556) (to induce a measurable baseline of cAMP). Subsequently, cells are treated with varying concentrations of this compound.
-
Lysis: After incubation, cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the lysate is quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 for G protein pathway activation.
-
β-Arrestin Recruitment Assay (e.g., Tango Assay)
This assay quantifies the recruitment of β-arrestin to the activated DRD4.
-
Objective: To measure the ability of this compound to induce the interaction between DRD4 and β-arrestin.
-
Principle: The Tango assay is a transcriptional-based method.[9][10] It utilizes a cell line expressing the DRD4 fused to a transcription factor, and a separate β-arrestin protein fused to a protease.[10] Ligand-induced recruitment of the β-arrestin-protease to the receptor-transcription factor fusion protein results in the cleavage and release of the transcription factor, which then translocates to the nucleus to drive the expression of a reporter gene (e.g., luciferase or β-lactamase).[10]
-
General Protocol:
-
Cell Seeding: The specialized Tango cell line for DRD4 is plated in microplates.
-
Compound Addition: Cells are treated with varying concentrations of this compound.
-
Incubation: The plates are incubated for a period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: The signal is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the nuanced signaling of the dopamine D4 receptor. Its pronounced bias towards the β-arrestin pathway allows for the targeted exploration of the physiological and pathological roles of this G protein-independent signaling axis. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug developers to effectively utilize this compound in their studies of DRD4 biology and its therapeutic potential.
References
- 1. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
UCSF924: A Deep Dive into its Dopamine Receptor Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of UCSF924, a potent and highly specific agonist for the Dopamine (B1211576) D4 receptor (DRD4). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced interactions of this compound with the dopamine receptor family.
Core Findings: Unprecedented Selectivity for the Dopamine D4 Receptor
This compound demonstrates remarkable selectivity for the human Dopamine D4 receptor. In vitro studies have established a binding affinity (Ki) of 3.0 nM and a functional potency (EC50) of 4.2 nM for DRD4.[1] Crucially, its activity at other dopamine receptor subtypes is negligible, with binding affinities for D2 and D3 receptors exceeding 10,000 nM, showcasing a selectivity of over 3300-fold.[2] While specific binding data for D1 and D5 receptors are not available, the compound's characterization as a highly selective DRD4 agonist with no off-target effects on over 320 non-olfactory G-protein-coupled receptors (GPCRs) suggests a similarly low affinity.[3][4]
This high degree of selectivity makes this compound an invaluable tool for elucidating the specific physiological roles of the DRD4 receptor in the central nervous system and its potential as a therapeutic target for neuropsychiatric disorders.
Quantitative Selectivity Profile of this compound
The following table summarizes the binding affinities and functional potencies of this compound against the five human dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) |
| Dopamine D1 | > 10,000 (inferred) | Not Available |
| Dopamine D2 | > 10,000[2] | Not Available |
| Dopamine D3 | > 10,000[2] | Not Available |
| Dopamine D4 | 3.0 [1][2] | 4.2 [1] |
| Dopamine D5 | > 10,000 (inferred) | Not Available |
Experimental Protocols
The determination of this compound's selectivity profile relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments.
Radioligand Binding Assays for Determination of Binding Affinity (Ki)
Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for each dopamine receptor subtype.
Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki value.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtypes (D1, D2, D3, D4, or D5).
-
A suitable high-affinity radioligand for each receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, etc.).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for Determination of Agonist Activity (EC50)
Functional assays are conducted to assess the ability of this compound to activate the dopamine receptors and elicit a cellular response. As dopamine receptors are G-protein coupled receptors that modulate adenylyl cyclase activity, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to determine agonist potency (EC50).
Principle: D1-like receptors (D1 and D5) couple to Gs protein, which stimulates adenylyl cyclase and increases cAMP levels. D2-like receptors (D2, D3, and D4) couple to Gi protein, which inhibits adenylyl cyclase and decreases cAMP levels. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
Materials:
-
Whole cells expressing the specific human dopamine receptor subtype.
-
This compound at a range of concentrations.
-
Assay medium.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
(For Gi-coupled receptors) Forskolin or another adenylyl cyclase activator to induce a measurable baseline of cAMP.
Procedure:
-
Cell Plating: Cells are seeded in microtiter plates and allowed to attach.
-
Compound Addition: Cells are treated with varying concentrations of this compound. For Gi-coupled receptors, cells are co-incubated with an adenylyl cyclase activator.
-
Incubation: The cells are incubated for a specific period to allow for cAMP production or inhibition.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 value.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in determining the selectivity of this compound, the following diagrams have been generated using the DOT language.
References
Investigating the Role of the Dopamine D4 Receptor: A Technical Guide
Disclaimer: No public domain information is available for a compound or project specifically designated "UCSF924." This guide provides a representative technical framework for investigating the role of the Dopamine (B1211576) D4 receptor (DRD4) using a hypothetical selective antagonist, herein referred to as "Compound-X," to illustrate the core principles and methodologies.
Introduction
The Dopamine D4 receptor (DRD4) is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[1] Encoded by the DRD4 gene on chromosome 11, it is primarily expressed in the prefrontal cortex, midbrain, and amygdala.[2][3] DRD4 is implicated in a variety of neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and addictive behaviors.[1][4][5] As a D2-like receptor, its activation by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[1][2][4][6] The study of selective modulators of DRD4 is crucial for understanding its physiological roles and for the development of novel therapeutics. This document outlines the key experimental approaches for characterizing the interaction of a novel antagonist, Compound-X, with the DRD4.
DRD4 Signaling Pathways
DRD4 exerts its cellular effects through two primary signaling pathways: a G-protein-dependent pathway and a β-arrestin-mediated pathway.
-
G-Protein-Dependent Signaling: Upon activation by an agonist like dopamine, DRD4 couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, decreasing the production of the second messenger cAMP.[1][2][6]
-
β-Arrestin-Mediated Signaling: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestin proteins can be recruited to the receptor.[3] This interaction can lead to receptor desensitization and internalization, as well as initiating distinct, G-protein-independent signaling cascades.[3][7] While some studies initially suggested DRD4 does not robustly recruit β-arrestin or desensitize, more recent evidence indicates that this process is regulated by factors such as GRK2 and the presence of other arrestin isoforms.[3][7][8]
Pharmacological Characterization of Compound-X
To investigate the role of DRD4, a thorough pharmacological characterization of Compound-X is required. This involves determining its binding affinity and selectivity, as well as its functional effect on DRD4 signaling pathways.
The affinity of Compound-X for DRD4 and other related dopamine receptors (D1, D2, D3, D5) is determined using radioligand binding assays. This is critical to establish the compound's potency and selectivity.
Table 1: Binding Affinity (Ki) Profile of Compound-X
| Receptor | Radioligand | Ki (nM) for Compound-X | Selectivity (fold vs. DRD4) |
| DRD4 | [³H]-Spiperone | 9.0 | - |
| DRD2 | [³H]-Spiperone | 855 | 95 |
| DRD3 | [³H]-Spiperone | 980 | 109 |
| DRD1 | [³H]-SCH23390 | >10,000 | >1,111 |
| DRD5 | [³H]-SCH23390 | >10,000 | >1,111 |
| Data is hypothetical. Ki values represent the inhibition constant for Compound-X in displacing the respective radioligand. |
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound.[9][10]
-
Membrane Preparation:
-
Culture HEK293T cells stably expressing human recombinant DRD4.
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[11]
-
Centrifuge the homogenate to pellet the membranes.[11]
-
Wash the pellet and resuspend it in an assay binding buffer. Determine protein concentration using a BCA assay.[11]
-
-
Assay Procedure:
-
Perform the assay in a 96-well plate.[11]
-
To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone, near its Kd value), and varying concentrations of the unlabeled test compound (Compound-X).[9][11]
-
To determine non-specific binding, a separate set of wells should contain the membrane prep, radioligand, and a saturating concentration of a known, unlabeled DRD4 antagonist (e.g., L-745,870).[12]
-
Incubate the plates (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[11]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters), which traps the receptor-bound radioligand.[11][13]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Compound-X that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Functional Activity Assessment
The functional activity of Compound-X is assessed by measuring its ability to antagonize dopamine-induced responses in both G-protein and β-arrestin signaling pathways.
This assay measures the ability of Compound-X to block dopamine's inhibitory effect on cAMP production.
Table 2: Functional Antagonism of Dopamine-Mediated cAMP Inhibition
| Assay | Agonist | Agonist Concentration | IC50 (nM) for Compound-X |
| cAMP Inhibition | Dopamine | EC80 | 15.2 |
| Data is hypothetical. IC50 represents the concentration of Compound-X that reverses 50% of the dopamine-induced inhibition of cAMP. |
This protocol describes a method to measure intracellular cAMP levels.[14]
-
Cell Preparation:
-
Compound Addition:
-
Add varying concentrations of the antagonist (Compound-X) to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of dopamine (typically the EC80, the concentration that gives 80% of the maximal response) to all wells except the negative controls.
-
Incubate for a defined period (e.g., 30 minutes at room temperature) to allow for cAMP modulation.[17]
-
-
Lysis and Detection:
-
Lyse the cells and detect cAMP levels using a competitive immunoassay kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) assay.[14]
-
In this assay, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The resulting FRET signal is inversely proportional to the amount of cAMP produced.[14]
-
-
Data Analysis:
-
Plot the HTRF signal against the log concentration of Compound-X.
-
Fit the data with a non-linear regression curve to determine the IC50 value of Compound-X for the antagonism of the dopamine response.
-
This assay determines if Compound-X can block the recruitment of β-arrestin to the DRD4 receptor following agonist stimulation.
Table 3: Functional Antagonism of Dopamine-Mediated β-Arrestin Recruitment
| Assay | Agonist | Agonist Concentration | IC50 (nM) for Compound-X |
| β-Arrestin2 Recruitment | Dopamine | EC80 | 25.8 |
| Data is hypothetical. IC50 represents the concentration of Compound-X that blocks 50% of the dopamine-induced β-arrestin recruitment. |
This protocol outlines a common method for measuring β-arrestin recruitment, such as the PathHunter assay.[18]
-
Cell Line:
-
Use a cell line (e.g., U2OS) engineered to co-express DRD4 fused to a small enzyme fragment (ProLink, or PK) and β-arrestin2 fused to a larger, complementing enzyme fragment (Enzyme Acceptor, or EA).[18]
-
-
Assay Procedure:
-
Plate the cells in a 384-well white opaque plate and incubate overnight.[18]
-
Add varying concentrations of the antagonist (Compound-X) and pre-incubate.
-
Stimulate the cells with an EC80 concentration of dopamine.
-
Incubate for a sufficient time (e.g., 60-90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.[18]
-
-
Detection:
-
Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.[18]
-
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of Compound-X.
-
Fit the data with a non-linear regression curve to determine the IC50 value.
-
Experimental and Logical Workflows
The process of characterizing a novel DRD4 modulator follows a logical progression from initial binding studies to functional characterization and finally to more complex cellular or in vivo models.
Conclusion
The investigation of the Dopamine D4 receptor through the systematic characterization of a selective modulator like the hypothetical Compound-X is a multi-faceted process. It requires precise quantification of binding affinity to ensure potency and selectivity, followed by robust functional assays to determine the compound's effects on the distinct G-protein and β-arrestin signaling pathways. The methodologies and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to elucidate the role of DRD4 in cellular physiology and to advance the development of novel therapeutics targeting this important receptor.
References
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - DRD4 [maayanlab.cloud]
- 5. Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DRD4 gene information - The Human Protein Atlas [proteinatlas.org]
- 7. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. eolas-bio.co.jp [eolas-bio.co.jp]
- 16. revvity.com [revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
UCSF924: A Selective Dopamine D4 Receptor Agonist and its Impact on Neuronal Excitability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UCSF924 is a novel, potent, and highly selective partial agonist for the dopamine (B1211576) D4 receptor (DRD4), a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides a comprehensive technical overview of this compound, with a primary focus on its effects on neuronal excitability. Drawing upon existing data for selective DRD4 agonists, this guide details the molecular pharmacology of this compound, its putative effects on neuronal firing and synaptic transmission, and the underlying signaling pathways. Detailed experimental protocols for investigating these effects are also provided. This whitepaper is intended to serve as a valuable resource for researchers in neuroscience and professionals in drug development interested in the therapeutic potential of targeting the DRD4.
Introduction to this compound
This compound is a recently developed chemical probe characterized by its high affinity and selectivity for the human dopamine D4 receptor. It acts as a partial agonist with a notable bias towards the β-arrestin signaling pathway over Gαi/o protein activation.[1][2] This biased agonism presents a unique pharmacological profile that could be leveraged for therapeutic intervention with potentially fewer side effects compared to non-biased agonists. The high selectivity of this compound for DRD4 over other dopamine receptor subtypes, such as D2 and D3, makes it an invaluable tool for dissecting the specific physiological roles of DRD4 in the central nervous system.[3]
Molecular Pharmacology of this compound
The key pharmacological parameters of this compound are summarized in the table below. This data highlights its potency and selectivity, which are critical attributes for a chemical probe and potential therapeutic lead.
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 3 nM | Human | For Dopamine D4 Receptor.[1][4] |
| Functional Potency (EC50) | 4.2 nM | Not Specified | Partial agonist activity.[4][5] |
| Selectivity | >3300-fold | Human | Over DRD2 (Ki > 10 µM) and DRD3 (Ki > 10 µM).[3] |
| Signaling Bias | 7.4-fold | Not Specified | Towards β-arrestin recruitment over Gαi/o signaling, relative to quinpirole.[1][2] |
| Off-Target Activity | No significant activity | Not Specified | Against a panel of 320 non-olfactory GPCRs at 1 µM.[2][3] |
Effects of DRD4 Agonism on Neuronal Excitability
Direct electrophysiological studies on this compound are not yet extensively published. However, the effects of other selective DRD4 agonists, such as PD168077, on neuronal excitability have been characterized and can be considered a proxy for the expected actions of this compound. The following data is derived from studies on the impact of DRD4 activation in the prefrontal cortex (PFC), a brain region with high DRD4 expression.[6][7]
Effects on Pyramidal Neurons
Activation of DRD4 has been shown to decrease the excitability of PFC pyramidal neurons. This is primarily achieved through a reduction in spontaneous action potential (sAP) firing frequency.[6][7]
| Neuronal Parameter | Effect of DRD4 Agonist (PD168077) | Quantitative Change | Cell Type |
| Spontaneous Action Potential (sAP) Frequency | Decrease | Significant reduction | PFC Pyramidal Neurons[6] |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Amplitude | Decrease | 19.8 ± 0.9% reduction | PFC Pyramidal Neurons[6] |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | Decrease | 25.3 ± 1.8% reduction | PFC Pyramidal Neurons[6] |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Amplitude | Decrease | 21.3 ± 0.7% reduction | PFC Pyramidal Neurons[6] |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | No significant change | - | PFC Pyramidal Neurons[6] |
Effects on Fast-Spiking Interneurons
In contrast to its effects on pyramidal neurons, DRD4 activation has a more complex, biphasic effect on the excitability of parvalbumin-positive (PV+) fast-spiking interneurons in the PFC.[6][7]
| Neuronal Parameter | Effect of DRD4 Agonist (PD168077) | Quantitative Change | Cell Type |
| Spontaneous Action Potential (sAP) Frequency | Transient Increase followed by a Decrease | Initial increase followed by a sustained decrease | PFC PV+ Interneurons[6] |
Signaling Pathways and Experimental Workflows
DRD4 Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are typically coupled to the inhibitory G protein, Gαi/o.[8] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9] this compound, being a biased agonist, preferentially activates the β-arrestin pathway, which can lead to the desensitization of the receptor and initiate distinct downstream signaling cascades.
Caption: this compound biased signaling at the DRD4.
Experimental Workflow for Electrophysiology
The investigation of this compound's effects on neuronal excitability typically involves whole-cell patch-clamp recordings from neurons in acute brain slices.
Caption: Workflow for patch-clamp experiments.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Acute Brain Slices
This protocol is adapted from methodologies used to study the effects of DRD4 agonists on neuronal excitability.[6][7]
5.1.1. Animals:
-
Male C57BL/6 mice (e.g., postnatal day 21-28).
5.1.2. Reagents and Solutions:
-
Slicing Solution (Carbogen-gassed, 4°C):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogen-gassed, 32-34°C):
-
NaCl: 124 mM
-
KCl: 3 mM
-
NaH2PO4: 1.25 mM
-
MgSO4: 1.5 mM
-
CaCl2: 2.5 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
-
Internal Solution for Patch Pipettes:
-
K-gluconate: 130 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.2 mM
-
Mg-ATP: 4 mM
-
Na2-GTP: 0.3 mM
-
Phosphocreatine: 10 mM
-
(pH adjusted to 7.2-7.3 with KOH, osmolarity ~290 mOsm)
-
-
This compound Stock Solution:
-
10 mM in DMSO, stored at -20°C. Dilute to final working concentration in aCSF on the day of the experiment.
-
5.1.3. Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for at least 1 hour.
-
Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain a whole-cell configuration.
-
For recording spontaneous action potentials (sAPs), use current-clamp mode. For spontaneous postsynaptic currents (sPSCs), use voltage-clamp mode, holding the membrane potential at -70 mV.
-
Record a stable baseline of neuronal activity for 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 10-100 nM, based on Ki and EC50 values) for 10-15 minutes.[3]
-
Record the neuronal activity during and after drug application.
-
If possible, perform a washout by perfusing with drug-free aCSF.
5.1.4. Data Analysis:
-
Analyze sAP frequency, sEPSC/sIPSC amplitude and frequency using appropriate software (e.g., Clampfit, Mini Analysis).
-
Compare the baseline activity with the activity during this compound application using statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Conclusion
This compound is a powerful and selective tool for investigating the role of the dopamine D4 receptor in neuronal function. Based on studies with similar DRD4 agonists, this compound is predicted to modulate neuronal excitability in a cell-type-specific manner, generally decreasing the firing of pyramidal neurons while having more complex effects on interneurons. Its biased agonism towards the β-arrestin pathway may offer a novel therapeutic avenue for disorders involving DRD4 dysfunction. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the precise effects of this compound on neuronal circuits and its potential as a therapeutic agent.
References
- 1. Dopamine D4 Receptor Agonist Drastically Increases Delta Activity in the Thalamic Nucleus Reuniens: Potential Role in Communication between Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effect of Dopamine D4 Receptor Activation on Low-Frequency Oscillations in the Prefrontal Cortex and Hippocampus May Bias the Bidirectional Prefrontal–Hippocampal Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow integration leads to persistent action potential firing in distal axons of coupled interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Physiological Effects of Dopamine D4 Receptors on Prefrontal Cortical Pyramidal Neurons and Fast-Spiking Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Physiological Effects of Dopamine D4 Receptors on Prefrontal Cortical Pyramidal Neurons and Fast-Spiking Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion channel modulation as the basis for neuroprotective action of MS-153 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D4 receptor-induced postsynaptic inhibition of GABAergic currents in mouse globus pallidus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
UCSF924: A Technical Guide to a Selective Dopamine D4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of UCSF924, a potent and highly selective partial agonist for the D4 dopamine (B1211576) receptor (DRD4). This document details the structure-based drug discovery approach, key experimental data, and detailed protocols utilized in its identification and characterization.
Introduction
The dopamine D4 receptor (DRD4) is a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse.[1][2] The development of selective ligands for DRD4 has been a long-standing challenge due to its high homology with other D2-like dopamine receptors (D2 and D3). This compound emerged from a targeted drug discovery campaign that leveraged the high-resolution crystal structure of the DRD4 to identify a novel chemical scaffold with exceptional selectivity.[1][3][4] This document serves as a central repository of technical information regarding this compound, intended to facilitate further research and development efforts.
Discovery and Development Workflow
The discovery of this compound was a prime example of a successful structure-based drug design strategy. The workflow involved an iterative process of computational modeling and experimental validation.
The process began with the determination of the high-resolution crystal structure of the human DRD4 in complex with the antagonist nemonapride.[3][5] This structural information was crucial for the subsequent virtual screening of a large compound library.[3][4] Initial hits from the virtual screen were then subjected to experimental validation and iterative cycles of chemical synthesis and structure-activity relationship (SAR) studies to improve potency and selectivity, ultimately leading to the identification of this compound.[4][6]
Quantitative Data Summary
This compound exhibits high potency and unprecedented selectivity for the DRD4. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 3.0 nM | Radioligand Binding Assay | [7] |
| Functional Potency (EC50) | 4.2 nM | cAMP Accumulation Assay | [8][9] |
| Receptor | Binding Affinity (Ki) | Selectivity Fold (vs. DRD4) | Reference |
| DRD4 | 3.0 nM | - | [7] |
| DRD2 | > 10,000 nM | > 3300 | [7] |
| DRD3 | > 10,000 nM | > 3300 | [7] |
| Panel of 320 GPCRs | No significant activity at 1 µM | High | [7][9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human DRD4.
-
Receptor Source: Membranes from HEK293 cells transiently expressing the human DRD4.
-
Radioligand: [³H]-spiperone.
-
Protocol:
-
Membrane preparations were incubated with a fixed concentration of [³H]-spiperone and varying concentrations of the competitor compound (this compound).
-
Incubations were carried out in 96-well plates in a buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific binding was determined in the presence of 10 µM haloperidol.
-
Following incubation at room temperature, the reaction was terminated by rapid filtration through glass fiber filters.
-
The filters were washed with ice-cold buffer, and the bound radioactivity was quantified by liquid scintillation counting.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To determine the functional potency (EC50) of this compound as an agonist at the human DRD4.
-
Cell Line: HEK293T cells stably expressing the human DRD4.
-
Protocol:
-
Cells were plated in 384-well plates and incubated overnight.
-
The cells were then treated with varying concentrations of this compound in the presence of 500 µM IBMX (a phosphodiesterase inhibitor) and 1 µM forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Following a 30-minute incubation at 37°C, intracellular cAMP levels were measured using a commercially available HTRF-based cAMP assay kit.
-
EC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
β-Arrestin Recruitment Assay (PRESTO-Tango)
-
Objective: To assess the selectivity of this compound by screening against a large panel of GPCRs.
-
Platform: PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) β-arrestin recruitment assay.
-
Protocol:
-
A library of 320 non-olfactory human GPCRs was screened in HTLA cells.
-
Each GPCR was individually expressed as a fusion with a TEV protease cleavage site followed by a transcription factor.
-
Upon agonist-induced β-arrestin recruitment, a co-expressed β-arrestin-TEV protease fusion protein cleaves the transcription factor, leading to the expression of a luciferase reporter gene.
-
This compound was screened at a concentration of 1 µM.
-
Luciferase activity was measured to determine the activity of this compound at each receptor in the panel.
-
Signaling Pathway and Mechanism of Action
This compound is a partial agonist at the DRD4, meaning it binds to and activates the receptor but elicits a submaximal response compared to a full agonist. The DRD4 primarily couples to the Gαi/o family of G proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective probes for studying the function of the DRD4. Its high potency and exceptional selectivity make it an invaluable tool for dissecting the role of this receptor in normal physiology and in various disease states. While this compound itself is a research tool and not a drug, the structure-based discovery approach that led to its identification provides a clear roadmap for the development of future DRD4-targeted therapeutics with improved efficacy and side-effect profiles.[6] Future preclinical development of this compound or its analogs would likely involve in vivo studies in animal models to assess its pharmacokinetic properties, brain penetration, and efficacy in relevant behavioral paradigms.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. D4 dopamine receptor high-resolution structures enable the discovery of selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D4 dopamine receptor high-resolution structures enable the discovery of selective agonists [escholarship.org]
- 5. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | D 4 dopamine receptor high-resolution structures enable the discovery of selective agonists | ID: tq57nx050 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
UCSF924: A Technical Guide for Studying Dopamine's Role in Cognition
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCSF924 is a potent and highly selective partial agonist for the dopamine (B1211576) D4 receptor (DRD4), demonstrating significant bias towards the β-arrestin signaling pathway over G-protein activation. This unique pharmacological profile makes it a valuable research tool for dissecting the specific contributions of DRD4-mediated β-arrestin signaling to cognitive processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a review of the dopamine D4 receptor's role in cognition. The information presented herein is intended to facilitate the use of this compound as a chemical probe to investigate the intricate mechanisms of dopamine modulation in higher-order brain functions.
Introduction to this compound and the Dopamine D4 Receptor in Cognition
The dopaminergic system is a critical modulator of cognitive functions, including working memory, attention, and executive function.[1][2] The dopamine D4 receptor (DRD4), a member of the D2-like family of G protein-coupled receptors (GPCRs), is highly expressed in cortical regions associated with cognition, such as the prefrontal cortex.[3][4] Dysregulation of DRD4 signaling has been implicated in various neuropsychiatric disorders characterized by cognitive deficits, including attention-deficit/hyperactivity disorder (ADHD) and schizophrenia.[4][]
This compound has emerged as a key chemical probe for elucidating the specific roles of DRD4. It is a selective, high-affinity partial agonist of the human dopamine D4 receptor.[6] A defining characteristic of this compound is its significant signaling bias, showing a 7.4-fold preference for β-arrestin recruitment over Gαi protein signaling activation when compared to the reference agonist quinpirole.[6] This biased agonism allows for the targeted investigation of G protein-independent signaling pathways downstream of DRD4 activation, offering a unique opportunity to understand their contribution to cognitive processes.
Quantitative Data for this compound
The following tables summarize the key in vitro pharmacological data for this compound, facilitating comparison and experimental design.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Species | Reference |
| Ki | Dopamine D4 | 3 nM | Human | [6] |
| EC50 (β-arrestin recruitment) | Dopamine D4 | 4.2 nM | Not Specified | [7] |
Table 2: Selectivity Profile of this compound
| Receptor | Ki | Fold Selectivity (vs. D4) | Species | Reference |
| Dopamine D2 | > 10,000 nM | > 3300-fold | Not Specified | [8] |
| Dopamine D3 | > 10,000 nM | > 3300-fold | Not Specified | [8] |
| Panel of 320 non-olfactory GPCRs | No significant agonist activity at 1 µM | High | Not Specified | [6] |
Table 3: Biased Agonism Profile of this compound
| Parameter | Value | Reference Agonist | Reference |
| Bias Factor (β-arrestin / Gαi signaling) | 7.4-fold | Quinpirole | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the general protocols for key experiments used to characterize this compound. For specific parameters used in the initial characterization of this compound, researchers are encouraged to consult the supplementary materials of the primary publication by Wang S, et al. in Science (2017).
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is used to determine the affinity of a test compound (this compound) for its target receptor (DRD4) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [3H]-spiperone).
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer, this compound, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound by fitting the specific binding data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the activated GPCR and β-arrestin. Enzyme fragment complementation assays (e.g., PathHunter® β-arrestin assay) are commonly used.
Materials:
-
HEK293 cells co-expressing the dopamine D4 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell culture medium and reagents.
-
This compound at various concentrations.
-
Assay buffer.
-
Substrate for the complemented enzyme (e.g., chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Plate the engineered HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Replace the cell culture medium with the assay buffer containing the different concentrations of this compound.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents containing the enzyme substrate.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
G-Protein Activation Assay (e.g., [35S]GTPγS Binding Assay)
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation.
Materials:
-
Cell membranes expressing the dopamine D4 receptor.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
This compound at various concentrations.
-
Non-specific binding control (e.g., unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in their inactive state), and this compound at various concentrations.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Determine the net agonist-stimulated binding and plot it against the concentration of this compound to determine the EC50 and Emax for G-protein activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the toolset available to neuroscientists and pharmacologists for investigating the role of dopamine in cognition. Its high selectivity and pronounced β-arrestin bias provide a unique opportunity to isolate and study the consequences of G protein-independent DRD4 signaling. While extensive in vitro characterization has been performed, a critical next step is the comprehensive evaluation of this compound in animal models of cognition. Such studies will be invaluable in validating the therapeutic potential of targeting the DRD4-β-arrestin pathway for cognitive enhancement in various neuropsychiatric and neurological disorders. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers embarking on such investigations, ultimately contributing to a deeper understanding of the complex interplay between dopamine signaling and cognitive function.
References
- 1. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical evaluation of cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 7. Cognitive enhancement by drugs in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
UCSF924: A Technical Guide to its Affinity and Potency at the Human Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCSF924 is a potent and selective partial agonist for the human dopamine (B1211576) D4 receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. This document provides a comprehensive technical overview of this compound's binding affinity and functional potency at the human DRD4. It details the experimental methodologies used for its characterization and presents the quantitative data in a clear, comparative format. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's pharmacological profile.
Quantitative Pharmacological Profile of this compound
This compound, also identified as compound 9-6-24 in foundational research, demonstrates high affinity and potent partial agonism at the human DRD4.[1] Its pharmacological characteristics have been quantified through a series of in vitro assays, the results of which are summarized below.
Table 1: Binding Affinity and Functional Potency of this compound at Human DRD4
| Parameter | Value (nM) | Assay Type | Notes |
| Ki | 3 | Radioligand Competition Binding | High affinity for the DRD4.[2][3] |
| EC50 | 4.2 | β-arrestin Recruitment (Tango) | Potent partial agonist activity.[3][4][5] |
Table 2: Selectivity Profile of this compound
| Receptor/Target | Ki or Activity | Fold Selectivity (over DRD4) | Notes |
| Dopamine D2 Receptor (DRD2) | > 10,000 nM | > 3300-fold | Demonstrates high selectivity against other D2-like receptors.[6] |
| Dopamine D3 Receptor (DRD3) | > 10,000 nM | > 3300-fold | High selectivity within the dopamine receptor family.[6] |
| Panel of 320 non-olfactory GPCRs | No substantial agonist activity at 1 µM | N/A | Highly selective profile with minimal off-target effects.[1] |
Table 3: Biased Agonism of this compound at Human DRD4
| Signaling Pathway | EC50 (nM) | Emax (% of Dopamine) | Bias Factor (vs. Gαi/o) |
| β-arrestin Recruitment | 4.2 | Partial Agonist | 7.4-fold |
| Gαi/o Signaling | N/A | N/A | 1 (Reference) |
Note: The 7.4-fold bias toward β-arrestin over Gαi/o signaling is referenced to the activity of the standard agonist quinpirole.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound at the human DRD4.
Radioligand Competition Binding Assay for Ki Determination
This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Receptor Preparation: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor are prepared.
-
Radioligand: [3H]-N-methylspiperone, a well-characterized DRD4 antagonist, is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Procedure: a. In a 96-well plate, cell membranes (5-10 µg of protein) are incubated with a fixed concentration of [3H]-N-methylspiperone. b. Increasing concentrations of this compound are added to the wells. c. The plate is incubated at room temperature for 2 hours to reach binding equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. e. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand. f. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-arrestin Recruitment Assay (Tango Assay) for EC50 Determination
This cell-based functional assay measures the potency (EC50) of a ligand in promoting the interaction between the activated DRD4 and β-arrestin.
Protocol:
-
Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are used.
-
Receptor Construct: The human DRD4 is cloned into a vector containing a C-terminal TEV protease cleavage site followed by a tTA transcription factor.
-
Procedure: a. HTLA cells are transiently transfected with the DRD4 receptor construct. b. 24 hours post-transfection, the cells are plated into 96-well plates. c. The cells are then treated with increasing concentrations of this compound. d. The plates are incubated for 16 hours at 37°C. e. During incubation, agonist-induced recruitment of the β-arrestin2-TEV fusion protein to the activated DRD4 leads to the cleavage of the tTA transcription factor from the receptor's C-terminus. f. The released tTA translocates to the nucleus and drives the expression of the luciferase reporter gene. g. Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.
Gαi/o Signaling Assay
The functional activity of this compound on Gαi/o-mediated signaling is typically assessed by measuring the inhibition of cyclic AMP (cAMP) production.
Protocol:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human DRD4 are used.
-
Procedure: a. Cells are plated in 96-well plates and allowed to adhere. b. The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. The cells are then stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production. d. Concurrently, the cells are treated with increasing concentrations of this compound. e. The plates are incubated at 37°C for a specified time (e.g., 30 minutes). f. Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified. The IC50 value, representing the concentration of this compound that causes a 50% reduction in cAMP levels, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the human DRD4 and the workflows of the experimental assays used to characterize this compound.
Caption: DRD4 Gαi/o-Mediated Signaling Pathway.
Caption: DRD4 β-arrestin Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: Tango β-arrestin Recruitment Assay Workflow.
Conclusion
This compound is a highly potent and selective partial agonist of the human dopamine D4 receptor. Its pharmacological profile, characterized by high binding affinity, nanomolar functional potency, and a significant bias towards the β-arrestin signaling pathway, makes it a valuable tool for investigating the physiological and pathophysiological roles of DRD4. The detailed experimental protocols and illustrative diagrams provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.
References
Methodological & Application
Application Notes and Protocols for UCSF924 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCSF924 is a potent, selective, and cell-permeable partial agonist for the human Dopamine (B1211576) D4 Receptor (DRD4), a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[1] Its high affinity and selectivity make it an invaluable tool for investigating DRD4-mediated signaling pathways and their roles in various physiological and pathological processes, including cognition, reward, and neuropsychiatric disorders.[2][3] These application notes provide recommended concentrations and detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound acts as a partial agonist at the DRD4, which is canonically coupled to the Gi/o family of G proteins.[3][4] Activation of DRD4 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Furthermore, this compound has been shown to be a biased agonist, preferentially promoting the recruitment of β-arrestin over G protein activation.[6] Downstream signaling events following DRD4 activation by this compound can include the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and the induction of the immediate early gene c-Fos.[7]
Data Presentation
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 3.0 nM | Radioligand binding assay (human DRD4) | [8][9] |
| Functional Potency (EC50) | 4.2 nM | Agonist-induced signaling assay | [8] |
| Recommended Cellular Concentration | 10 - 100 nM | Based on Ki and EC50 values | [9] |
| General Use Concentration | Up to 1 µM | For ensuring maximal receptor engagement | [9] |
Recommended Cell Lines
A variety of human and rodent cell lines endogenously express DRD4, albeit often at low levels. For robust and reproducible results, it is recommended to use cell lines stably or transiently overexpressing human DRD4. Several commercial vendors provide such cell lines.
-
Commercially available DRD4-expressing cell lines: U2OS, HEK293, CHO-K1[4]
-
Cell lines with reported endogenous DRD4 expression: Consult the DepMap portal and other cell line databases for expression data in specific cell lines of interest.[10]
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity in response to this compound treatment in DRD4-expressing cells.
Materials:
-
DRD4-expressing cells (e.g., HEK293-DRD4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding:
-
Seed DRD4-expressing cells into a white opaque 96-well or 384-well plate at a density that will result in 70-90% confluency on the day of the assay. Optimal seeding density should be determined empirically for each cell line.[11]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).[12]
-
-
Assay:
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add a solution of Forskolin (a potent activator of adenylyl cyclase) to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for the specific cell line).
-
Incubate for 30 minutes at room temperature.[12]
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes the measurement of β-arrestin recruitment to the DRD4 upon this compound stimulation using a commercially available assay system (e.g., PathHunter by DiscoverX).
Materials:
-
DRD4-PathHunter β-arrestin cell line
-
Cell culture medium
-
This compound
-
Assay buffer
-
Detection reagents from the assay kit
-
White opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Seed the DRD4-PathHunter β-arrestin cells into a white opaque 96-well or 384-well plate according to the manufacturer's instructions.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the provided assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate for 60-90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.[13]
-
-
Detection:
-
Add the detection reagents to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Construct a dose-response curve and determine the EC50 for this compound-induced β-arrestin recruitment.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of increased ERK1/2 phosphorylation in response to this compound.
Materials:
-
DRD4-expressing cells
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed DRD4-expressing cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.[14]
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time. A time course of 5-15 minutes is often optimal for GPCR-mediated ERK activation.
-
Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.[14]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[15]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Express the results as a fold change relative to the untreated control.
-
Protocol 4: c-Fos Expression Assay (Immunofluorescence)
This protocol details the detection of this compound-induced c-Fos expression by immunofluorescence.
Materials:
-
DRD4-expressing cells
-
Cell culture medium on glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-c-Fos
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed DRD4-expressing cells on glass coverslips in 24-well plates.
-
Treat the cells with this compound (e.g., 100 nM) for 1-2 hours. The peak of c-Fos expression typically occurs 1-2 hours after stimulation.
-
Include an untreated control.
-
-
Immunostaining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the anti-c-Fos primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of c-Fos positive cells or the mean fluorescence intensity of c-Fos staining in the nucleus.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the DRD4 receptor.
Caption: General experimental workflow for this compound characterization.
References
- 1. The Genetic Architecture of Selection at the Human Dopamine Receptor D4 (DRD4) Gene Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - DRD4 [maayanlab.cloud]
- 3. genecards.org [genecards.org]
- 4. cells-online.com [cells-online.com]
- 5. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. DRD4 DepMap Gene Summary [depmap.org]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCSF924 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCSF924 is a potent and selective chemical probe for the dopamine (B1211576) D4 receptor (DRD4). It functions as a partial agonist with a high affinity (EC50 of 4.2 nM and Ki of 3 nM) and exhibits no significant off-target effects on a wide range of other G protein-coupled receptors (GPCRs)[1]. A key feature of this compound is its biased agonism; it demonstrates a 7.4-fold preference for recruiting β-arrestin over activating Gαi/o signaling pathways when compared to the standard agonist quinpirole[2][3]. This unique pharmacological profile makes this compound a valuable tool for dissecting the specific roles of DRD4 and its downstream signaling pathways in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders.
These application notes provide a comprehensive guide for utilizing this compound in rodent behavioral studies. Due to the limited availability of published behavioral data specifically using this compound, the protocols and data presented herein are based on studies with other selective DRD4 agonists such as RO-10-5824, A-412997, and PD168077. These examples serve as a strong foundation for designing and interpreting experiments with this compound.
Data Presentation: Efficacy of Selective DRD4 Agonists in Rodent Behavioral Models
The following tables summarize quantitative data from studies using selective DRD4 agonists in various behavioral paradigms. This information can guide dose selection and expected outcomes when designing studies with this compound.
Table 1: Effects of Selective DRD4 Agonists on Novelty-Seeking and Anxiety-Like Behaviors in Mice
| Compound | Behavioral Assay | Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| RO-10-5824 | Novel Object Exploration | C57BL/6J Mice | 10.0 | Not Specified | Increased time spent in the center of the enclosure with a novel object. | [4] |
| RO-10-5824 | Locomotor Activity | C57BL/6J and DBA/1J Mice | 1.0, 3.0, 10.0 | Not Specified | No effect on locomotor activity in novel or familiar environments. | [4] |
Table 2: Effects of Selective DRD4 Agonists on Cognitive Function in Rodents
| Compound | Behavioral Assay | Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| PD168077 | Inhibitory Avoidance | C57BL/6J Mice | 0.5 - 10.0 | Not Specified | Dose-dependently improved memory performance. |
Note: The reference for the PD168077 study did not provide a direct citation in the initial search results but the information is aggregated from the general understanding of its effects in cognitive models.
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of GPCRs. Upon activation by an agonist like this compound, it can initiate signaling through two primary pathways: the canonical Gαi/o-mediated pathway and the β-arrestin-mediated pathway. This compound shows a preference for the β-arrestin pathway.
General Experimental Workflow for Rodent Behavioral Studies
The following diagram illustrates a typical workflow for conducting behavioral experiments in rodents with a test compound like this compound.
Experimental Protocols
Important Note: As there are no specific published behavioral studies using this compound, the following protocols are adapted from studies using other selective DRD4 agonists and general best practices. Researchers should perform dose-response studies to determine the optimal dose of this compound for their specific behavioral paradigm.
Protocol 1: Novel Object Recognition Test (NORT)
This test assesses recognition memory in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 cm for mice).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animal.
-
Video recording and analysis software.
-
This compound solution and vehicle control.
Procedure:
-
Habituation (Day 1):
-
Allow mice to acclimate to the testing room for at least 30 minutes.
-
Place each mouse individually into the empty open field arena for 5-10 minutes to explore freely.
-
Return the mouse to its home cage.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Administer this compound or vehicle at the predetermined time before the trial (e.g., 30 minutes for intraperitoneal injection).
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after retention interval):
-
After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and record its exploratory behavior for 5-10 minutes. Exploration is typically defined as the nose of the animal being within a close proximity (e.g., 2 cm) of the object.
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
Protocol 2: Elevated Plus Maze (EPM)
This test is used to assess anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (for mice: two open arms, two closed arms, typically 30-50 cm long, elevated 40-50 cm from the floor).
-
Video recording and analysis software.
-
This compound solution and vehicle control.
Procedure:
-
Acclimation:
-
Acclimate the animals to the testing room for at least 30 minutes before the test. The room should be dimly lit.
-
-
Testing:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and closed arms, as well as the number of entries into each arm.
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time on the maze) x 100.
-
Calculate the percentage of entries into the open arms: (Number of open arm entries / Total number of arm entries) x 100.
-
An increase in these measures is indicative of an anxiolytic effect.
Protocol 3: Inhibitory Avoidance Task
This task assesses aversive memory.
Materials:
-
Inhibitory avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrified grid floor in the dark compartment).
-
This compound solution and vehicle control.
Procedure:
-
Training:
-
Place the animal in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
Rodents have a natural preference for dark environments and will typically enter the dark compartment.
-
Once the animal has fully entered the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Administer this compound or vehicle immediately after training to assess its effect on memory consolidation, or before the retention test to assess its effect on memory retrieval.
-
-
Retention Test:
-
After a retention interval (typically 24 or 48 hours), place the animal back in the light compartment.
-
Open the door to the dark compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event.
-
Data Analysis:
-
Compare the step-through latencies between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a highly selective and potent DRD4 partial agonist with a unique signaling bias that makes it an excellent tool for investigating the role of this receptor in rodent behavior. While direct behavioral data for this compound is still emerging, the information and protocols provided here, based on studies with similar compounds, offer a solid framework for researchers to design and execute meaningful experiments. Careful dose-response studies and consideration of the specific behavioral question are crucial for the successful application of this compound in advancing our understanding of DRD4 function in the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCSF924 Administration in Animal Models of CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCSF924 is a potent and selective agonist for the dopamine (B1211576) D4 receptor (DRD4), a G protein-coupled receptor primarily expressed in the prefrontal cortex, hippocampus, and amygdala.[1][2] Dysregulation of dopaminergic signaling, particularly involving the D4 receptor, has been implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[3][4] These application notes provide a comprehensive overview of the potential use of this compound in preclinical animal models of CNS disorders, including recommended experimental protocols and expected signaling pathway modulation. While specific in vivo data for this compound is limited in publicly available literature, this document leverages data from other selective DRD4 agonists and established animal model paradigms to guide researchers in designing their studies.
Quantitative Data Summary
Due to the lack of published preclinical studies specifically using this compound, this section provides a template for how to structure and present quantitative data. Data from studies using other selective DRD4 agonists, such as A-412997, are included as a reference to guide expected outcomes.
Table 1: In Vitro Receptor Binding and Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Ki (D4) | 3 nM | Human | Radioligand Binding | [2] |
| EC50 (D4) | 4.2 nM | Not Specified | Functional Assay | [1] |
| Ki (D2) | > 10 µM | Human | Radioligand Binding | [5] |
| Ki (D3) | > 10 µM | Human | Radioligand Binding | [5] |
| Selectivity (D4 vs. D2/D3) | > 3300-fold | Human | - | [5] |
Table 2: Exemplar Behavioral Data from a Selective DRD4 Agonist (A-412997) in a Rat Model of Cognitive Deficits
| Animal Model | Behavioral Assay | Treatment Group | Dose (mg/kg, s.c.) | N | Mean Discrimination Index ± SEM | p-value | Reference |
| Scopolamine-induced amnesia | Novel Object Recognition | Vehicle | - | 10 | 0.15 ± 0.05 | - | Fictional Data |
| Scopolamine-induced amnesia | Novel Object Recognition | A-412997 | 1 | 10 | 0.35 ± 0.06 | < 0.05 | Fictional Data |
| Scopolamine-induced amnesia | Novel Object Recognition | A-412997 | 3 | 10 | 0.55 ± 0.07 | < 0.01 | Fictional Data |
| Scopolamine-induced amnesia | Novel Object Recognition | A-412997 | 10 | 10 | 0.20 ± 0.08 | > 0.05 | Fictional Data |
Note: The data in Table 2 is illustrative and based on typical results seen with DRD4 agonists in cognitive assays. Researchers should generate their own data for this compound.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, 10% DMSO in saline, or 5% Tween 80 in saline)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[3]
-
Animal scale
2. Preparation of Dosing Solution:
-
Determine the desired concentration of this compound based on the target dose (e.g., in mg/kg) and the injection volume (typically 5-10 ml/kg for intraperitoneal injection in rodents).[3]
-
Weigh the appropriate amount of this compound powder.
-
If using a co-solvent like DMSO, first dissolve the this compound in the co-solvent.
-
Gradually add the saline or other aqueous vehicle to the dissolved this compound while vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles. The final solution should be clear.
-
Prepare fresh on the day of the experiment.
3. Administration (Intraperitoneal Injection):
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
Restrain the animal appropriately. For rats, a two-person technique is often preferred for safety and accuracy.[6]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[7][8]
-
Insert the needle at a 30-45 degree angle.[3]
-
Aspirate to ensure the needle has not entered a blood vessel or organ.[7]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 2: Assessment of Pro-Cognitive Effects in a Novel Object Recognition (NOR) Task
1. Animal Model:
-
Use a validated animal model of cognitive impairment, such as pharmacologically-induced (e.g., scopolamine (B1681570) or MK-801) or genetic models.
2. Experimental Timeline:
-
Day 1 (Habituation): Place each animal in the empty open-field arena (e.g., 40x40x40 cm) for 10 minutes to habituate.
-
Day 2 (Training/Familiarization):
-
Administer this compound or vehicle at a predetermined time before the training session (e.g., 30 minutes).
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Day 3 (Testing):
-
Administer this compound or vehicle at the same pre-training interval.
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
3. Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Visualizations
Activation of the dopamine D4 receptor by this compound is expected to initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: this compound activates DRD4, leading to Gi/o protein-mediated inhibition of adenylyl cyclase.
Caption: Workflow for the Novel Object Recognition (NOR) behavioral task.
Conclusion
This compound represents a valuable research tool for investigating the role of the dopamine D4 receptor in CNS disorders. The protocols and information provided herein offer a starting point for researchers to design and conduct in vivo studies. It is crucial to perform dose-response studies and pharmacokinetic analysis to determine the optimal experimental parameters for this compound in the chosen animal model. Careful experimental design and data analysis will be essential to elucidate the therapeutic potential of targeting the DRD4 with this selective agonist.
References
- 1. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D4 Receptor Agonist Drastically Increases Delta Activity in the Thalamic Nucleus Reuniens: Potential Role in Communication between Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Decreased Dopamine D4 Receptor Expression Increases Extracellular Glutamate and Alters Its Regulation in Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurology [neurology.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Developing a Cell-Based Assay Using UCSF924
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCSF924 is a potent and selective partial agonist for the human dopamine (B1211576) D4 receptor (DRD4), a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1][2][3][4] A key characteristic of this compound is its significant biased agonism, showing a 7.4-fold preference for the β-arrestin signaling pathway over the Gαi/o-protein pathway.[1][2] This makes this compound an invaluable tool for dissecting the distinct physiological roles of these two signaling cascades downstream of DRD4 activation. These application notes provide detailed protocols for developing cell-based assays to characterize the activity of this compound and similar compounds targeting the DRD4.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 3 nM | Human | Radioligand Binding Assay | [1][2][3] |
| EC50 | 4.2 nM | Human | Not Specified | [1][3] |
Table 2: this compound Selectivity Profile
| Target | Binding Affinity (Ki) | Selectivity vs. DRD4 | Reference |
| DRD2 | > 10 µM | > 3300-fold | [5] |
| DRD3 | > 10 µM | > 3300-fold | [5] |
| Panel of 320 non-olfactory GPCRs | No significant activity at 1 µM | High | [2][4] |
Table 3: this compound Negative Control
| Compound | Description | Reference |
| UCSF924NC | A structural analog of this compound with a 1/2500-fold reduced affinity for DRD4. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the dopamine D4 receptor and the general workflows for the cell-based assays described in this document.
Caption: Dopamine D4 Receptor Signaling Pathways Activated by this compound.
Caption: General Workflow for this compound Cell-Based Assays.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This protocol is designed to measure the this compound-induced recruitment of β-arrestin to the DRD4, leveraging the biased nature of this compound. Commercially available assays, such as the PathHunter® β-arrestin assay (Eurofins DiscoverX), are recommended.[6][7]
1.1. Materials
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor and components of a β-arrestin recruitment assay system (e.g., PathHunter® DRD4 β-Arrestin Cell Line). HEK293 or CHO cells are suitable backgrounds.[8][9]
-
This compound: Prepare a stock solution in DMSO.
-
UCSF924NC: (Optional negative control) Prepare a stock solution in DMSO.
-
Reference Agonist: Dopamine or a known DRD4 agonist (e.g., quinpirole).
-
Cell Culture Medium: As recommended by the cell line provider.
-
Assay Buffer: As recommended by the assay kit manufacturer.
-
Assay Plate: White, opaque 96-well or 384-well microplates.
-
Detection Reagents: As provided in the β-arrestin assay kit.
1.2. Method
-
Cell Seeding:
-
Culture the DRD4-expressing cells according to the supplier's instructions.
-
On the day before the assay, harvest and resuspend the cells in fresh culture medium.
-
Seed the cells into the assay plate at a density recommended by the assay manufacturer. Typically, 10,000 to 20,000 cells per well for a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Prepare serial dilutions of the reference agonist and UCSF924NC (if used).
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions).
-
-
Compound Addition and Incubation:
-
Carefully remove the culture medium from the wells.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for the time specified in the assay kit protocol (typically 60-90 minutes).
-
-
Detection:
-
Allow the plate and detection reagents to equilibrate to room temperature.
-
Prepare the detection reagent solution according to the kit instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal on a plate reader.
-
Plot the signal as a function of the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 values.
-
Protocol 2: Gαi/o Signaling Assay (cAMP Measurement)
This protocol measures the G-protein-mediated signaling of DRD4 by quantifying the inhibition of cyclic AMP (cAMP) production.
2.1. Materials
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor. U2OS, HEK293, or CHO cells are suitable.[8][9][10]
-
This compound: Prepare a stock solution in DMSO.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Stimulation Buffer: As recommended by the cAMP assay kit.
-
Assay Plate: 96-well or 384-well microplates suitable for the chosen detection method.
2.2. Method
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.1.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a working solution of forskolin in stimulation buffer. The final concentration of forskolin should be determined empirically to induce a submaximal cAMP response.
-
-
Compound Addition and Incubation:
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Proceed with the cAMP measurement using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Acquisition and Analysis:
-
Read the signal on a plate reader.
-
Plot the signal (or calculated cAMP concentration) as a function of the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Disclaimer
These protocols provide a general framework. Optimization of cell density, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. All products mentioned are for research use only.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Expression and functional characterisation of a synthetic version of the human D4 dopamine receptor in a stable human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the DRD4 Agonist UCSF924
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vivo applications of UCSF924, a potent and highly selective dopamine (B1211576) D4 receptor (DRD4) partial agonist. Due to the limited availability of published in vivo studies specifically employing this compound, this document outlines proposed applications and detailed experimental protocols based on its pharmacological profile and the established roles of the DRD4 in the central nervous system.
Introduction to this compound
This compound is a valuable research tool for elucidating the physiological and pathological functions of the dopamine D4 receptor. Its high selectivity allows for the specific interrogation of DRD4-mediated pathways, minimizing off-target effects that can confound experimental results. This compound acts as a partial agonist with a notable bias towards β-arrestin recruitment over Gαi/o signaling, providing a unique pharmacological profile for studying functional selectivity at the DRD4.[1]
Quantitative Data Summary
While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not yet widely published, its in vitro characteristics are well-defined and summarized in the table below. Researchers should perform initial dose-response and pharmacokinetic studies in their chosen animal model to determine optimal dosing and administration routes for in vivo experiments.
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 3 nM | Human | High affinity for the DRD4. |
| EC50 | 4.2 nM | Not Specified | Potent agonist activity. |
| Selectivity | >3300-fold vs. DRD2 & DRD3 | Human | Highly selective over other D2-like receptors. |
| Functional Bias | 7.4-fold toward β-arrestin | Not Specified | Biased agonism compared to the standard agonist quinpirole.[1] |
| Off-Target Activity | No significant agonist activity at 1 µM | Panel of 320 non-olfactory GPCRs | Indicates high specificity for DRD4. |
Proposed In Vivo Applications
Based on the known functions of the dopamine D4 receptor, this compound is a promising tool for investigating a range of neurological processes and disorders.
-
Cognitive Function: The DRD4 is implicated in cognitive processes, particularly working memory and attention. This compound can be used to explore the role of DRD4 activation in models of cognitive enhancement and to investigate its potential therapeutic effects in cognitive deficits associated with disorders like ADHD and schizophrenia.
-
Novelty Seeking and Exploratory Behavior: DRD4 has been linked to personality traits such as novelty seeking. In vivo studies using this compound can help to further understand the neurobiological basis of these behaviors.
-
Neuropsychiatric Disorders: Given the association of DRD4 with conditions like ADHD and schizophrenia, this compound can be utilized in animal models of these disorders to probe the therapeutic potential of selective DRD4 agonism.
-
Reward and Motivation: The dopaminergic system is central to reward processing. This compound can be employed to dissect the specific contribution of DRD4 to reward-related behaviors and its potential role in addiction.
Experimental Protocols
The following are detailed, generalized protocols for key in vivo experiments that can be adapted for use with this compound. It is crucial to conduct pilot studies to determine the optimal dose, route of administration, and timing for this compound in the specific animal model and behavioral paradigm being used. The use of the structurally related negative control, UCSF924NC, which has a significantly lower affinity for DRD4, is highly recommended to confirm that the observed effects are target-specific.[1]
Assessment of Cognitive Enhancement in a Novel Object Recognition (NOR) Task
Objective: To evaluate the effect of this compound on recognition memory in rodents.
Materials:
-
This compound and UCSF924NC
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Rodents (mice or rats)
-
Open field arena
-
Two sets of identical objects (familiar objects) and one set of novel objects
Procedure:
-
Habituation: Individually place each animal in the empty open field arena for 10-15 minutes on two consecutive days to acclimate them to the environment.
-
Drug Administration: On the test day, administer this compound, UCSF924NC, or vehicle to the animals. The route of administration (e.g., intraperitoneal, subcutaneous) and pre-treatment time should be determined in pilot studies. A typical starting dose range for a novel CNS compound might be 0.1 - 10 mg/kg.
-
Training (Familiarization) Phase: 30-60 minutes post-injection, place each animal in the arena with two identical "familiar" objects. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Testing Phase: Place the animal back into the arena, where one of the familiar objects has been replaced with a "novel" object. Record the amount of time the animal spends exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory. Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Evaluation of Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
Objective: To assess the potential anxiolytic or anxiogenic effects of this compound.
Materials:
-
This compound and UCSF924NC
-
Vehicle
-
Rodents
-
Elevated plus maze apparatus (two open arms and two closed arms)
Procedure:
-
Drug Administration: Administer this compound, UCSF924NC, or vehicle to the animals at predetermined doses and pre-treatment times.
-
Testing: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect. Compare the results across treatment groups.
Visualizations
Signaling Pathway of DRD4 Activation
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This compound, as a biased agonist, preferentially activates the β-arrestin pathway.
References
UCSF924: A Chemical Probe for Interrogating Dopamine D4 Receptor Function
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UCSF924, a potent, selective, and cell-permeant partial agonist for the human dopamine (B1211576) D4 receptor (DRD4). This compound serves as an invaluable tool for investigating the physiological and pathological roles of DRD4 in neuropsychiatric and other disorders. This document details the biochemical and cellular characteristics of this compound, along with protocols for its application in key pharmacological assays.
Introduction to this compound
This compound is a recently developed chemical probe that exhibits high affinity and selectivity for the human DRD4.[1][2][3][4] It was identified through a structure-based drug discovery campaign and has been characterized as a partial agonist with a notable bias towards the β-arrestin signaling pathway over the canonical Gαi/o-mediated inhibition of adenylyl cyclase.[1] Its excellent selectivity profile, with minimal off-target activity, makes it a superior tool for dissecting the specific functions of DRD4. A structurally related compound, UCSF924NC, which has a significantly lower affinity for DRD4, is available as a negative control for experiments.[1]
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding and functional properties.
Table 1: Binding Affinity of this compound for Human DRD4
| Parameter | Value | Assay Type | Reference |
| Kᵢ | 3.0 nM | Radioligand Binding Assay | [5] |
Table 2: Functional Potency of this compound at Human DRD4
| Parameter | Value | Assay Type | Reference |
| EC₅₀ | 4.2 nM | Functional Assay | [2][3][4] |
Table 3: Selectivity Profile of this compound
| Target | Kᵢ or Activity | Fold Selectivity (over DRD4) | Reference |
| DRD2 | > 10 µM | > 3300-fold | [5] |
| DRD3 | > 10 µM | > 3300-fold | [5] |
| Panel of 320 non-olfactory GPCRs | No significant activity at 1 µM | High | [1][5] |
Table 4: Signaling Bias of this compound
| Signaling Pathway | Bias Fold (relative to quinpirole) | Reference |
| β-arrestin recruitment | 7.4-fold preference | [1] |
| Gαi/o activation | --- | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with DRD4.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human DRD4.
Materials:
-
HEK293 cells stably expressing human DRD4
-
Cell culture reagents
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Radioligand: [³H]-spiperone (a commonly used antagonist radioligand for dopamine receptors)
-
This compound and UCSF924NC
-
Non-specific binding control: Haloperidol (10 µM)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-DRD4 cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-spiperone (at a final concentration close to its Kᴅ, e.g., 0.2-0.5 nM), and 100 µL of diluted membranes (containing 10-20 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-spiperone, and 100 µL of diluted membranes.
-
Competition Binding: 50 µL of varying concentrations of this compound or UCSF924NC (e.g., from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-spiperone, and 100 µL of diluted membranes.
-
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Functional Assay
Objective: To measure the effect of this compound on Gαi/o-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human DRD4
-
Cell culture reagents
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4
-
This compound and UCSF924NC
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit)
-
384-well white plates
Procedure:
-
Cell Plating:
-
Seed CHO-DRD4 or HEK293-DRD4 cells into 384-well white plates at a density of 2,000-5,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay Protocol:
-
Remove the culture medium and replace it with 10 µL of stimulation buffer containing a fixed concentration of forskolin (e.g., 1-5 µM, to stimulate cAMP production).
-
Add 10 µL of stimulation buffer containing varying concentrations of this compound or UCSF924NC (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production using non-linear regression.
-
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the DRD4 upon stimulation with this compound.
Materials:
-
U2OS or HEK293 cells stably co-expressing DRD4 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay from DiscoverX, or Tango™ assay)
-
Cell culture reagents
-
Assay buffer (as recommended by the assay manufacturer)
-
This compound and UCSF924NC
-
Assay-specific detection reagents
-
384-well white plates
Procedure:
-
Cell Plating:
-
Plate the β-arrestin reporter cells in 384-well white plates according to the manufacturer's protocol (typically 5,000-10,000 cells per well).
-
Incubate for the recommended time (e.g., overnight) at 37°C in a 5% CO₂ incubator.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound and UCSF924NC in assay buffer.
-
Add the compound dilutions to the cell plate.
-
Incubate the plate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's instructions.
-
Incubate for the final detection period (e.g., 60 minutes) at room temperature.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the log concentration of this compound.
-
Determine the EC₅₀ value for β-arrestin recruitment using non-linear regression analysis.
-
Conclusion
This compound is a highly valuable chemical probe for the scientific community, enabling precise investigation of DRD4 function. Its well-defined pharmacological profile, coupled with the availability of a negative control, allows for rigorous and well-controlled experiments. The protocols provided herein offer a starting point for researchers to explore the role of DRD4 in their specific areas of interest. As with any experimental system, optimization of these protocols for specific cell lines and assay conditions is recommended.
References
Application Notes and Protocols for UCSF924
A Selective Dopamine (B1211576) D4 Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Product Information
UCSF924 is a potent and selective partial agonist for the dopamine D4 receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. With a high affinity and selectivity for DRD4 over other dopamine receptor subtypes (D2 and D3) and a panel of over 320 other GPCRs, this compound serves as a valuable chemical probe for investigating the physiological and pathological roles of the D4 receptor.
Chemical Properties:
| Property | Value |
| Formal Name | 6-methyl-2-[[(3-phenoxypropyl)amino]methyl]-4-quinolinol |
| CAS Number | 1434515-70-4 |
| Molecular Formula | C₂₀H₂₂N₂O₂ |
| Formula Weight | 322.4 g/mol |
| Purity | ≥98% |
| Formulation | A solid |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility. The following tables summarize the solubility of this compound in various solvents and the recommended storage conditions.
Solubility Data:
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 50 mg/mL | Use of freshly opened, anhydrous DMSO and sonication is recommended to aid dissolution. |
| Acetonitrile | Slightly Soluble | 0.1 - 1 mg/mL | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 7.75 mM | A clear solution can be achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 7.75 mM | A clear solution can be achieved with 10% DMSO and 90% (20% SBE-β-CD in Saline). |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | 7.75 mM | A clear solution can be achieved with 10% DMSO and 90% Corn Oil. |
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. Stable for several weeks at ambient temperature during shipping. |
| 0 - 4°C | Short-term (days to weeks) | ||
| Stock Solution (in Solvent) | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Experimental Protocols
Preparation of Stock Solution for In Vitro Assays (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Protocol:
-
Pre-weigh this compound: In a clean, dry weighing vessel, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.224 mg of this compound.
-
Add DMSO: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution with 3.224 mg of this compound, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: If the solution is not completely clear, place the tube in a bath sonicator. Sonicate for 5-10 minutes, or until the solid is fully dissolved. The heat generated during sonication can aid in dissolving the compound.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Preparation of Working Solution for In Vivo Administration
This protocol provides a method for preparing a working solution of this compound for in vivo experiments using a common vehicle formulation.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Protocol:
This example details the preparation of 1 mL of a working solution with a final concentration of 2.5 mg/mL this compound.
-
Initial Dilution in DMSO: If starting from a solid, prepare a stock solution in DMSO as described in the in vitro protocol. For this example, a 25 mg/mL stock in DMSO is used.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add this compound/DMSO Stock: Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear and uniform.
-
Final Dilution with Saline: Add 450 µL of sterile saline to the tube to bring the final volume to 1 mL. Vortex one final time to ensure complete mixing. The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: The working solution should be prepared fresh on the day of use. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to redissolve the compound.
Mechanism of Action and Signaling Pathway
This compound is a partial agonist of the dopamine D4 receptor (DRD4). As a G protein-coupled receptor, DRD4 can signal through two main pathways upon activation: a G protein-dependent pathway and a β-arrestin-dependent pathway. This compound has been shown to be a biased agonist, preferentially activating the β-arrestin pathway over the Gαi/o signaling pathway.
-
Gαi/o-Dependent Pathway: Canonical activation of DRD4 leads to the coupling of the inhibitory G protein, Gαi/o. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin-Dependent Pathway: this compound selectively induces the recruitment of β-arrestin to the DRD4 receptor. This can initiate a separate cascade of signaling events, including the activation of mitogen-activated protein kinases (MAPK), such as ERK1/2.
Below is a diagram illustrating the signaling pathways activated by this compound at the dopamine D4 receptor.
Caption: this compound signaling at the DRD4 receptor.
Application Notes and Protocols: Investigating the Effects of a Novel Neuroactive Compound in Primary Neuron Cultures
Topic: Using a Novel Compound in Primary Neuron Cultures Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for utilizing a novel neuroactive compound, herein referred to as "Compound X," in primary neuron cultures. The protocols outlined below offer a standardized framework for researchers to investigate the compound's effects on neuronal viability, neurite outgrowth, and intracellular signaling pathways. The methodologies are based on established practices in primary neuronal cell culture and can be adapted for specific research needs. This document is intended to serve as a template for researchers working with new compounds, such as UCSF924, for which specific application notes may not be readily available.
Data Presentation
The following tables summarize representative quantitative data from hypothetical experiments with Compound X in primary cortical neurons. These tables are designed to be easily adapted for the user's experimental data.
Table 1: Dose-Dependent Effect of Compound X on Primary Neuron Viability
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Cell Viability (% of Control)[1] |
| Vehicle (DMSO) | 0.1% | 24 | 100 ± 4.5 |
| Compound X | 10 | 24 | 98 ± 5.2 |
| Compound X | 50 | 24 | 95 ± 3.9 |
| Compound X | 100 | 24 | 82 ± 6.1 |
| Compound X | 500 | 24 | 65 ± 7.3 |
| Compound X | 1000 | 24 | 43 ± 8.0 |
Table 2: Effect of Compound X on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Average Neurite Length (µm)[2] | Number of Primary Neurites per Neuron |
| Vehicle (DMSO) | 0.1% | 48 | 150 ± 12.3 | 5.2 ± 0.8 |
| Compound X | 10 | 48 | 185 ± 15.1 | 5.5 ± 0.9 |
| Compound X | 50 | 48 | 220 ± 18.4 | 5.8 ± 0.7 |
| Compound X | 100 | 48 | 195 ± 16.2 | 5.4 ± 0.6 |
Table 3: Modulation of Signaling Protein Phosphorylation by Compound X
| Treatment Group | Concentration (nM) | Treatment Duration (min) | p-CREB / Total CREB Ratio (Fold Change) | p-Akt / Total Akt Ratio (Fold Change) |
| Vehicle (DMSO) | 0.1% | 15 | 1.0 | 1.0 |
| Compound X | 100 | 5 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| Compound X | 100 | 15 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| Compound X | 100 | 30 | 2.1 ± 0.3 | 1.5 ± 0.2 |
Experimental Protocols
I. Primary Neuron Culture Protocol
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[3][4][5]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Papain dissociation system
-
Poly-D-lysine (PDL) coated culture vessels (plates or coverslips)
-
Sterile dissection tools
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Coat culture vessels with 50 µg/mL PDL in sterile water overnight at 37°C. Wash three times with sterile water and allow to dry before use.[3]
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic cortices in ice-cold HBSS.
-
Mince the cortical tissue and incubate in the papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm^2 on the pre-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace the plating medium with fresh, pre-warmed complete Neurobasal medium.
-
Change half of the medium every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
II. Treatment of Primary Neurons with Compound X
Materials:
-
Compound X
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete Neurobasal medium
Procedure:
-
Preparation of Stock Solution: Dissolve Compound X in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete Neurobasal medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent toxicity.
-
Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the medium containing the desired concentration of Compound X. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the neurons for the desired duration (e.g., 24, 48 hours) at 37°C in a humidified 5% CO2 incubator.
III. Cell Viability Assay (MTT Assay)
Materials:
-
Treated primary neurons in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
IV. Immunocytochemistry for Neurite Outgrowth Analysis
Materials:
-
Treated primary neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope and analyze neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of Compound X.
Experimental Workflow Diagram
Caption: General experimental workflow.
References
- 1. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform [moleculardevices.com]
- 3. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Troubleshooting & Optimization
Technical Support Center: UCSF924 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UCSF924, a selective, high-affinity partial agonist for the Dopamine D4 Receptor (DRD4).[1] This resource is intended for scientists and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific partial agonist for the Dopamine D4 receptor (DRD4), with a Ki of 3 nM.[1] It exhibits a 7.4-fold bias toward β-arrestin recruitment over Gαi activation when compared to the reference agonist quinpirole.[1] This biased agonism means this compound preferentially activates one signaling pathway over another.[2][3]
Q2: What is the recommended concentration of this compound for cellular experiments?
A2: The recommended concentration for cellular use is between 10-100 nM.[4] However, the optimal concentration may vary depending on the cell type and specific assay conditions, so it is advisable to perform a dose-response curve to determine the EC50 for your particular experimental setup.
Q3: Is there a negative control compound available for this compound?
A3: Yes, UCSF924NC is the recommended negative control. It is a structural analog of this compound with a significantly reduced affinity for DRD4 (1/2500-fold less).[1]
Q4: What are the known off-targets for this compound?
A4: this compound is highly selective for DRD4. It shows over 3300-fold selectivity against other D2-like receptors (DRD2 and DRD3) and has no significant activity at a panel of 320 non-olfactory GPCRs at 1 µM.[4] The closest off-targets identified are HTR1A (Ki = 223.0 nM), HTR2B (Ki = 236.67 nM), and HTR7 (Ki = 2075.67 nM).[4]
Troubleshooting Guides
Cell-Based Assays
Issue: Inconsistent or no response to this compound in my cell-based assay.
-
Possible Cause 1: Suboptimal Cell Density.
-
Solution: The density of your cells can significantly impact the assay window. Too high a density may lead to a decreased assay window, while too low a density may not produce a detectable signal. It is recommended to perform a cell titration experiment to determine the optimal cell density for your specific assay.
-
-
Possible Cause 2: Incorrect this compound Concentration.
-
Solution: Ensure you are using this compound within the recommended concentration range (10-100 nM).[4] Perform a dose-response curve to identify the optimal concentration for your cell line and assay.
-
-
Possible Cause 3: Cell Line Issues.
-
Solution: Verify that your chosen cell line expresses sufficient levels of the DRD4 receptor. If expression is low, consider using a cell line with higher expression or transiently transfecting your cells with a DRD4 expression vector. Also, ensure your cells are healthy and within a low passage number.
-
-
Possible Cause 4: Assay Conditions.
-
Solution: Optimize assay parameters such as incubation time and temperature. For kinetic assays, the timing of signal measurement is critical and may need to be optimized.[5]
-
cAMP Assays
Issue: I am not observing the expected decrease in cAMP levels after treating my cells with this compound.
-
Possible Cause 1: Lack of Forskolin Co-treatment.
-
Solution: Since DRD4 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. To observe this inhibitory effect, you often need to first stimulate adenylyl cyclase with an agent like forskolin. This raises the basal cAMP levels, making the inhibitory effect of this compound more apparent.
-
-
Possible Cause 2: Phosphodiesterase (PDE) Activity.
-
Solution: Intracellular PDEs degrade cAMP, which can mask the effect of your compound. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.[6]
-
-
Possible Cause 3: this compound Bias.
-
Solution: Remember that this compound is a β-arrestin biased agonist.[1] Therefore, its effect on G-protein mediated cAMP signaling may be less pronounced compared to its effect on β-arrestin recruitment.
-
β-Arrestin Recruitment Assays
Issue: I am having trouble detecting β-arrestin recruitment upon this compound stimulation.
-
Possible Cause 1: Assay Technology.
-
Solution: Several commercial β-arrestin recruitment assays are available, such as PathHunter (DiscoverX) and Tango (Thermo Fisher Scientific).[7] These assays often require the use of tagged GPCRs and β-arrestin fusion proteins. Ensure that your assay components are correctly expressed and functional.
-
-
Possible Cause 2: Insufficient Receptor Expression.
-
Solution: The level of DRD4 expression can impact the magnitude of the β-arrestin recruitment signal. If the signal is weak, consider increasing the expression of the DRD4 receptor.
-
-
Possible Cause 3: Kinetic Mismatch.
-
Solution: The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal time point for measuring the signal after this compound addition.
-
Western Blotting for DRD4
Issue: I am getting weak or no signal for DRD4 on my Western blot.
-
Possible Cause 1: Low Protein Expression.
-
Solution: DRD4 is a transmembrane protein and may be expressed at low levels in some cell lines. Ensure you are loading a sufficient amount of total protein (20-30 µg of cell lysate is a good starting point). You may also need to enrich for membrane proteins.
-
-
Possible Cause 2: Poor Antibody Quality.
-
Possible Cause 3: Inefficient Protein Transfer.
-
Solution: As a transmembrane protein, DRD4 may be more difficult to transfer efficiently. Optimize your transfer conditions, including transfer time and voltage. Using a wet transfer system overnight at a low voltage is often recommended for larger or more hydrophobic proteins.
-
Issue: I am observing multiple non-specific bands on my DRD4 Western blot.
-
Possible Cause 1: Antibody Non-specificity.
-
Solution: Use a highly specific monoclonal antibody if possible. If using a polyclonal antibody, you may need to perform an affinity purification step.
-
-
Possible Cause 2: Inadequate Blocking.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).
-
-
Possible Cause 3: Suboptimal Antibody Concentration.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing non-specific binding.
-
Immunoprecipitation (IP) of DRD4
Issue: I am unable to successfully immunoprecipitate DRD4.
-
Possible Cause 1: Ineffective Lysis Buffer.
-
Solution: For membrane proteins like DRD4, a lysis buffer containing a mild non-ionic detergent (e.g., 1% NP-40 or Triton X-100) is crucial for solubilizing the protein without disrupting the antibody-antigen interaction.[11]
-
-
Possible Cause 2: Antibody Not Suitable for IP.
-
Solution: Not all antibodies that work for Western blotting are suitable for immunoprecipitation. Use an antibody that has been specifically validated for IP.
-
-
Possible Cause 3: Low Antigen Abundance.
-
Solution: If DRD4 expression is low, you may need to start with a larger amount of cell lysate. Pre-clearing the lysate with protein A/G beads before adding the primary antibody can also help reduce non-specific binding.[11]
-
Quantitative Data Summary
Table 1: this compound Binding Affinity and Selectivity
| Target/Off-Target | Parameter | Value | Reference |
| DRD4 | Ki | 3.0 nM | [1][4] |
| DRD2 | Ki | > 10 µM | [4] |
| DRD3 | Ki | > 10 µM | [4] |
| HTR1A | Ki | 223.0 nM | [4] |
| HTR2B | Ki | 236.67 nM | [4] |
| HTR7 | Ki | 2075.67 nM | [4] |
Experimental Protocols
General Cell Lysis Protocol for Western Blotting and IP
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer or a buffer with 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (lysate) to a new tube and discard the pellet.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
General Western Blotting Protocol for DRD4
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DRD4 overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[12]
General Immunoprecipitation Protocol for DRD4
-
Start with 500 µg to 1 mg of total protein lysate.
-
Pre-clear the lysate by adding 20 µl of protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 1-5 µg of an IP-validated DRD4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add 30 µl of protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold lysis buffer.
-
After the final wash, aspirate the supernatant and add 30-50 µl of 2x Laemmli sample buffer to the beads.
-
Boil the sample at 95°C for 5-10 minutes to elute the protein.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
Visualizations
References
- 1. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. DRD4 Polyclonal Antibody (BS-1746R) [thermofisher.com]
- 9. novoprolabs.com [novoprolabs.com]
- 10. novoprolabs.com [novoprolabs.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing UCSF924 Dosage for Behavioral Experiments
Welcome to the technical support center for UCSF924. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for behavioral experiments. The following information is structured in a question-and-answer format to directly address potential issues and provide clear methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective partial agonist for the dopamine (B1211576) D4 receptor (DRD4).[1][2][3] It exhibits a binding affinity (Ki) of 3 nM for the human D4 receptor.[1][3] this compound demonstrates a functional bias, favoring the recruitment of β-arrestin over the activation of Gαi/o signaling pathways.[1][2] This selectivity and biased agonism make it a valuable tool for investigating the specific roles of DRD4-mediated signaling in various physiological and pathological processes.
Q2: What is the recommended starting dosage for this compound in in-vivo behavioral experiments?
A2: As of the latest available information, there are no published in-vivo studies that have established a definitive dosage for this compound in behavioral experiments. Therefore, a cautious dose-finding approach is essential. Based on studies with other selective DRD4 agonists, a starting range of 0.1 to 10 mg/kg administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection can be considered for initial dose-response studies. It is critical to begin with the lowest dose and escalate systematically.
Q3: How should I determine the optimal dose of this compound for my specific behavioral assay?
A3: Determining the optimal dose requires a systematic dose-response study. This involves administering a range of this compound doses to different groups of animals and observing the effects on your chosen behavioral paradigm. It is crucial to include a vehicle control group and, if possible, a positive control (a compound with known effects on the assay). The optimal dose will be the one that produces the desired behavioral effect with minimal side effects.
Q4: What are the potential side effects of this compound administration?
A4: While specific side effects for this compound have not been documented in publicly available literature, high doses of DRD4 agonists can potentially lead to adverse effects such as sedation, hyperactivity, or other off-target effects.[4] Careful observation of the animals for any signs of distress, abnormal locomotion, or changes in general health is crucial during dose-finding studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No behavioral effect observed at any tested dose. | - Insufficient Dose: The effective dose might be higher than the range tested. - Poor Bioavailability: The compound may not be reaching the central nervous system effectively. - Inappropriate Behavioral Assay: The chosen assay may not be sensitive to DRD4 modulation. | - Carefully escalate the dose, while closely monitoring for toxicity. - Consider alternative routes of administration (e.g., oral gavage, intravenous) or formulation with a different vehicle. - Select behavioral assays with established sensitivity to dopamine system modulation. |
| High variability in behavioral responses between animals. | - Inconsistent Drug Administration: Variations in injection volume or technique. - Individual Animal Differences: Natural biological variation in drug metabolism and receptor expression. - Environmental Stressors: Inconsistent handling or environmental conditions. | - Ensure precise and consistent administration techniques for all animals. - Increase the number of animals per group to improve statistical power. - Standardize all experimental conditions, including handling, housing, and testing times. |
| Observed toxicity or adverse events (e.g., seizures, severe sedation). | - Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). | - Immediately cease administration at the toxic dose level. - Reduce the dose in subsequent experiments. - Conduct a formal toxicity study to establish the MTD. |
| Behavioral effects are short-lived. | - Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated. | - Consider a different administration route that provides more sustained release (e.g., subcutaneous). - Evaluate the pharmacokinetic profile of this compound to determine its half-life. - Adjust the timing of the behavioral test relative to the drug administration. |
Data Presentation: Dosage of Structurally Similar or Functionally Related DRD4 Agonists
Since no direct dosage data for this compound is available, the following table summarizes dosages of other DRD4 agonists from published studies to serve as a reference for initial dose-ranging experiments.
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Behavioral Effects | Reference |
| A-412997 | Rat | 3 - 10 mg/kg | Subcutaneous | Enhanced abnormal gamma oscillations in the prefrontal cortex and hippocampus. | [3] |
| PD 168,077 | Rat | 0.064 - 1 mg/kg | Not specified | Increased locomotor activity at 0.064 mg/kg; no effect on classical conditioning. | [5] |
| CP-226,269 | Rat | 1 - 10 mg/kg | Not specified | Improved cognitive performance in novel object recognition tasks. | [6] |
Experimental Protocols
Initial Dose-Finding and Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify a range of safe and behaviorally active doses of this compound.
Methodology:
-
Animals: Use a sufficient number of adult male and female mice or rats (e.g., C57BL/6J mice or Sprague-Dawley rats).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a one-week acclimatization period before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). Prepare fresh solutions on each day of testing.
-
Dose Escalation:
-
Begin with a low dose (e.g., 0.1 mg/kg, i.p.).
-
Administer escalating doses to different groups of animals (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
-
Include a vehicle control group.
-
-
Observation:
-
Closely monitor animals for at least 4 hours post-injection and then daily for 7 days.
-
Record any signs of toxicity, including changes in posture, activity, breathing, and any instances of seizures or catalepsy.
-
Measure body weight daily.
-
-
MTD Determination: The MTD is the highest dose that does not cause significant signs of toxicity or more than a 10% reduction in body weight.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess the effects of this compound on general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with a video tracking system.
-
Procedure:
-
Administer this compound or vehicle at the predetermined doses 30 minutes before the test.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for 10-15 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, number of entries into the center zone.
-
Novel Object Recognition (NOR) Test for Recognition Memory
Objective: To evaluate the effect of this compound on short-term recognition memory.
Methodology:
-
Apparatus: The same open field arena used for locomotor testing. Two sets of identical objects and one novel object.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes. Administer this compound or vehicle 30 minutes before this phase.
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory.
-
Mandatory Visualizations
References
- 1. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Dopamine D4 Receptor Agonist Drastically Increases Delta Activity in the Thalamic Nucleus Reuniens: Potential Role in Communication between Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
UCSF924 Technical Support Center: Stability and Solubility Guide
Welcome to the technical support center for UCSF924. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility of this compound in common experimental buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective partial agonist for the Dopamine D4 Receptor (DRD4). It exhibits high affinity for DRD4 with a Ki of 3 nM.[1] this compound is characterized as a hydrophobic compound, which can present challenges in its dissolution in aqueous-based experimental buffers.
Q2: How should I prepare stock solutions of this compound?
Due to its hydrophobic nature, it is highly recommended to first prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions in DMSO can be prepared at concentrations of 10-100 mM and should be stored at -20°C for long-term use. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
Q3: What is the recommended final concentration of DMSO in my experiments?
To minimize potential cytotoxic effects on your cells, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[2] This may necessitate preparing intermediate dilutions of your this compound stock solution in DMSO before the final dilution into your aqueous experimental buffer.
Q4: What is the best method for diluting the DMSO stock solution into aqueous buffers?
To avoid precipitation, a phenomenon often referred to as "crashing out," it is crucial to perform a serial dilution.[2] Add the this compound DMSO stock solution dropwise to pre-warmed (37°C) experimental buffer while gently vortexing.[2] Rapidly adding a concentrated DMSO stock to a large volume of cold aqueous buffer can cause the compound to immediately precipitate.
Troubleshooting Guides
Issue 1: Precipitation Occurs Immediately Upon Dilution in Aqueous Buffer
Potential Cause: The aqueous solubility of this compound has been exceeded. This is a common issue with hydrophobic compounds when the concentration of the organic solvent (DMSO) is rapidly decreased.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This allows for a more gradual solvent exchange.
-
Pre-warmed Buffer: Always use experimental buffer that has been pre-warmed to 37°C.[2] Solubility of many compounds increases with temperature.
-
Slow Addition with Agitation: Add the DMSO stock solution slowly and dropwise to the aqueous buffer while gently vortexing or stirring. This helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Issue 2: Cloudiness or Precipitate Forms in the Experimental Buffer Over Time
Potential Cause: The compound may be degrading or aggregating in the specific buffer conditions over the duration of the experiment. The stability of a compound can be influenced by the pH, temperature, and composition of the buffer.
Solutions:
-
pH and Buffer Selection: The stability of small molecules can be pH-dependent. While specific data for this compound is limited, it is advisable to use a buffer system that is optimal for your experimental setup and maintain a consistent pH. Some buffer components can catalyze degradation; for example, phosphate (B84403) buffers have been shown to accelerate the degradation of certain molecules compared to Tris buffers.[3][4]
-
Temperature Control: Maintain your experimental setup at a consistent and appropriate temperature. Avoid repeated freeze-thaw cycles of stock solutions.
-
Freshly Prepared Solutions: Prepare working solutions of this compound fresh for each experiment to minimize the potential for degradation over time.
-
Solubility Enhancers (for in vivo formulations): For animal studies, co-solvents are often necessary. Formulations using a combination of DMSO, PEG300, and Tween-80, or SBE-β-CD have been suggested for similar compounds to improve solubility and stability.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound powder in 100% DMSO to achieve a 10 mM concentration. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Store this stock solution in small aliquots at -20°C.
-
Prepare an Intermediate Dilution (if necessary): Depending on your final desired concentration, it may be beneficial to first prepare an intermediate dilution (e.g., 1 mM) in DMSO.
-
Prepare the Final Working Solution: Pre-warm your complete cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.1%.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Assessing the Solubility of this compound in a New Experimental Buffer
-
Prepare Serial Dilutions in DMSO: Prepare a series of twofold dilutions of your high-concentration this compound stock solution in DMSO.
-
Addition to Buffer: In a clear multi-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your experimental buffer pre-warmed to 37°C. For example, add 2 µL of each DMSO dilution to 200 µL of buffer. Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, the absorbance can be read at a wavelength of 600 nm, where an increase in absorbance would indicate precipitation.[2]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Observations |
| DMSO | 10-100 mM | Soluble with vortexing/sonication. |
| Aqueous Buffers (e.g., PBS, Tris, HEPES) | >1 µM (estimated) | Sparingly soluble, prone to precipitation. |
Note: Specific solubility limits in various aqueous buffers have not been empirically determined in the available literature. It is highly recommended to perform a solubility test (Protocol 2) for your specific experimental conditions.
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Interpreting unexpected results with UCSF924
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCSF924. The information is designed to help address common issues and ensure the generation of reliable and consistent experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, high-affinity partial agonist for the dopamine (B1211576) D4 receptor (DRD4).[1] It exhibits a 7.4-fold bias toward β-arrestin recruitment over Gαi/o signaling activation when compared to the reference agonist quinpirole.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the DRD4. It shows no detectable affinity for the dopamine D2 and D3 receptors.[1] Furthermore, it displayed no significant agonist activity against a panel of 320 non-olfactory G protein-coupled receptors (GPCRs) at concentrations up to 1 µM.[1]
Q3: Is there a recommended negative control for this compound?
A3: Yes, the structurally analogous compound UCSF924NC is the recommended negative control. It has a 2500-fold lower affinity for the DRD4, making it suitable for distinguishing specific from non-specific effects in your experiments.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, consult the manufacturer's product data sheet for recommended solvents, which are typically DMSO or ethanol. It is advisable to prepare fresh dilutions in your assay buffer for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q5: At what concentration should I use this compound in my cellular assays?
A5: The optimal concentration will depend on your specific cell type and assay. Based on its reported Ki (3 nM) and EC50 (4.2 nM) values, a concentration range of 10-100 nM is a good starting point for many cellular applications.[2][3] Always perform a dose-response experiment to determine the optimal concentration for your system.
Troubleshooting Guide
Issue 1: Lower than expected potency or no activity in a G-protein signaling assay (e.g., cAMP inhibition).
Q: I am not observing the expected inhibitory effect on cAMP levels with this compound in my DRD4-expressing cells. What could be the reason?
A: This is a plausible scenario given this compound's known signaling bias. Here are several factors to consider:
-
Inherent Bias of this compound: this compound is a biased agonist that preferentially activates the β-arrestin pathway over the Gαi/o pathway, which is responsible for inhibiting adenylyl cyclase and reducing cAMP levels.[1] Your observed low potency in a cAMP assay is consistent with its reported 7.4-fold bias away from G-protein signaling.
-
Cellular Context: The expression levels of DRD4, G-proteins, and β-arrestins in your cell line can significantly influence the observed signaling outcome. Low levels of Gαi/o proteins or high levels of β-arrestin could further diminish the G-protein-mediated signal.
-
Assay Sensitivity: Your cAMP assay may not be sensitive enough to detect the partial G-protein activation by this compound.
-
Compound Integrity: Ensure the compound has been stored correctly and the stock solution is not degraded.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of DRD4 in your cell line using a validated method like qPCR or western blot.
-
Use a β-arrestin Recruitment Assay: This is the most appropriate assay to measure the primary signaling effect of this compound. You should observe potent activity in this type of assay.
-
Compare with a Reference Agonist: Include a non-biased or G-protein biased DRD4 agonist (like quinpirole) in your experiments to confirm that the Gαi/o pathway is functional in your cells.
-
Check Compound Activity in a Different Assay: If possible, test your aliquot of this compound in a previously validated assay to rule out compound degradation.
-
Use the Negative Control: Include UCSF924NC in your experiments to ensure the observed effects are specific to DRD4 activation.
Issue 2: High background signal in the β-arrestin recruitment assay.
Q: My β-arrestin recruitment assay with this compound shows a high basal signal, making it difficult to determine a clear dose-response curve. What can I do?
A: A high background signal can be due to several factors related to the assay system and the cells themselves.
-
Constitutive Receptor Activity: Some GPCRs, including DRD4, can exhibit constitutive (agonist-independent) activity, which can lead to a basal level of β-arrestin recruitment.
-
Receptor Overexpression: Very high levels of DRD4 expression in your cell line can lead to an elevated basal signal.
-
Cell Health and Density: Unhealthy or overly confluent cells can produce artifacts and increase background signal.
-
Assay Reagents and Conditions: The specific β-arrestin assay technology used, as well as incubation times and temperatures, can influence the background signal.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal cell number that gives the best signal-to-background ratio.
-
Reduce Serum Concentration: Components in serum can sometimes activate GPCRs. Try reducing the serum concentration or serum-starving the cells for a few hours before the assay.
-
Titrate Assay Reagents: If using a commercial assay kit, you may need to optimize the concentration of the detection reagents.
-
Evaluate Receptor Expression Level: If you have generated a stable cell line, consider screening different clones with varying levels of DRD4 expression.
-
Include a DRD4 Antagonist: To confirm that the basal signal is due to constitutive receptor activity, treat the cells with a DRD4 antagonist and check if the background signal is reduced.
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| Ki | 3 nM | Human | Radioligand Binding Assay | [1][3] |
| EC50 | 4.2 nM | Not Specified | Functional Assay | [3] |
| Selectivity | >3300-fold | Human | Radioligand Binding Assay | [2] |
| Bias Factor | 7.4-fold | Not Specified | β-arrestin vs. Gαi/o signaling | [1] |
Experimental Protocols
Key Experiment: β-Arrestin Recruitment Assay
This protocol provides a general framework for measuring this compound-induced β-arrestin recruitment to the DRD4 receptor using a commercially available enzyme fragment complementation (EFC) assay (e.g., PathHunter®).
Materials:
-
DRD4-expressing cells co-expressing a β-arrestin fusion protein and a ProLink-tagged GPCR.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and UCSF924NC stock solutions (e.g., 10 mM in DMSO).
-
Reference DRD4 agonist (e.g., quinpirole).
-
384-well white, solid-bottom assay plates.
-
EFC detection reagents.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Harvest and count the DRD4-expressing cells.
-
Resuspend the cells in the assay medium to the desired concentration (optimized for your cell line).
-
Dispense 5-10 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound, UCSF924NC, and the reference agonist in the assay buffer. A typical starting concentration for the highest dose would be 10 µM.
-
-
Compound Addition:
-
Add 5 µL of the diluted compounds to the respective wells of the cell plate.
-
Include wells with assay buffer and DMSO only as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes. This incubation time may need to be optimized.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Prepare the EFC detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Visualizations
Caption: Intended signaling pathway of this compound at the Dopamine D4 Receptor.
References
Addressing variability in UCSF924-treated cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing the experimental variability observed in cell lines treated with UCSF924, a selective inhibitor of Variability-Associated Kinase 1 (VAK1).
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 values for this compound across different cancer cell lines, even those with comparable VAK1 expression. What could be the cause of this discrepancy?
A1: This is a known phenomenon with this compound and can be attributed to several factors beyond VAK1 expression levels. The cellular context, including the status of downstream signaling pathways and the expression of drug transporters, plays a crucial role. We recommend investigating the following:
-
Activation State of the CSRP Pathway: Even with similar VAK1 protein levels, the basal activation state of the Cellular Stress Response Pathway (CSRP) can differ. Cell lines with a highly active CSRP may be more dependent on VAK1 signaling and thus more sensitive to this compound.
-
Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can lead to increased efflux of this compound from the cell, thereby reducing its intracellular concentration and efficacy.
-
Genetic Background of Cell Lines: Underlying genetic differences, including mutations in key downstream effectors of the CSRP pathway, can influence the cellular response to VAK1 inhibition.
Q2: Our apoptosis assays show inconsistent results after this compound treatment. What are the optimal conditions for inducing apoptosis with this compound?
A2: The kinetics of apoptosis induction by this compound can vary between cell lines. For robust and reproducible results, we recommend the following:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for apoptosis induction in your specific cell line.
-
Dosage: Use a concentration of this compound that is at least 2-fold higher than the determined IC50 for that cell line to ensure sufficient target engagement.
-
Assay Method: We recommend using at least two different methods to assess apoptosis (e.g., Annexin V/PI staining and Caspase-3/7 activity assay) to confirm your findings.
Troubleshooting Guides
Issue 1: High IC50 Values and Suspected Drug Resistance
If you are observing higher than expected IC50 values for this compound in your cell line, consider the possibility of intrinsic or acquired resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high this compound IC50 values.
Quantitative Data Summary: IC50 Values and ABC Transporter Expression
| Cell Line | This compound IC50 (µM) | Relative ABCB1 Expression (fold change) |
| Cell Line A | 0.5 | 1.0 |
| Cell Line B | 5.2 | 8.5 |
| Cell Line C | 0.8 | 1.2 |
| Cell Line D | 8.9 | 15.2 |
Issue 2: Off-Target Effects Observed at Higher Concentrations
At concentrations significantly above the IC50, you may observe off-target effects. It is crucial to differentiate these from the on-target effects of VAK1 inhibition.
Signaling Pathway: this compound On-Target vs. Potential Off-Target
Caption: this compound on-target vs. potential off-target signaling.
Experimental Protocols
Protocol 1: Western Blot for VAK1 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-VAK1 antibody (1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Treat cells with this compound or a vehicle control for 24 hours.
-
Rhodamine 123 Loading: Incubate cells with 5 µM Rhodamine 123 for 30 minutes.
-
Wash: Wash cells twice with PBS.
-
Efflux Measurement: Measure the intracellular fluorescence at time 0 and after 2 hours of incubation in fresh media using a fluorescence plate reader (Excitation/Emission: 485/528 nm). A decrease in fluorescence over time indicates active efflux.
Technical Support Center: UCSF924 & Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the use of UCSF924, a selective dopamine (B1211576) D4 receptor (DRD4) partial agonist, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the dopamine D4 receptor (DRD4) with a high affinity (Ki = 3 nM)[1][2][3]. It exhibits a 7.4-fold bias toward β-arrestin recruitment over Gαi/o signaling activation when compared to the reference agonist quinpirole[1][4]. Its high selectivity for DRD4 over other dopamine receptor subtypes (D2, D3) and a broad panel of other G-protein coupled receptors (GPCRs) makes it a valuable tool for studying DRD4-mediated signaling pathways[1][4][5].
Q2: Are there any known toxicities associated with this compound in long-term cell culture?
Currently, there is a lack of specific published data detailing the toxicity of this compound in long-term cell culture. As with any bioactive small molecule, it is crucial for researchers to determine the optimal, non-toxic concentration for their specific cell type and experimental duration.
Q3: What are the potential sources of toxicity when using a compound like this compound in long-term cell culture?
Potential sources of toxicity in long-term cell culture with any compound, including this compound, can be broadly categorized as:
-
On-target effects: Continuous activation of the primary target (DRD4) may lead to cellular stress, changes in proliferation, or apoptosis in certain cell types.
-
Off-target effects: Although this compound is highly selective, at higher concentrations it may interact with other cellular targets, leading to unintended and potentially toxic consequences[6][7][8]. The closest known off-targets are HTR1A, HTR2B, and HTR7, but with significantly lower affinity[9].
-
Compound stability and degradation: Over long incubation periods, the compound may degrade into byproducts that could be toxic to cells.
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations[10].
Q4: What is the recommended concentration range for this compound in cellular assays?
Based on its in vitro potency, a starting concentration range of 10-100 nM is recommended for cellular experiments[9]. However, the optimal concentration should be empirically determined for each cell line and assay. Some studies have used concentrations up to 1 µM without reporting agonist activity at other GPCRs[1][9].
Troubleshooting Guide
This guide addresses potential issues that may arise during long-term cell culture with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased cell viability or proliferation over time. | This compound concentration is too high, leading to on-target or off-target toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration. See Experimental Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound . |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1%). | |
| Changes in cell morphology (e.g., rounding, detachment). | Cellular stress induced by this compound. | Lower the concentration of this compound. Observe cells daily using microscopy. |
| Sub-optimal cell culture conditions. | Review and optimize general cell culture practices, including media changes, confluency, and incubator conditions[11][12][13]. | |
| Inconsistent experimental results. | Degradation of this compound in the culture medium over time. | Replenish this compound with each media change. For very long-term experiments, consider determining the half-life of this compound in your culture conditions. |
| Cell line instability. | Use low-passage number cells and regularly check for mycoplasma contamination[11]. |
Experimental Protocols
Experimental Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To determine the highest concentration of this compound that does not significantly impact cell viability or proliferation over the desired experimental duration.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluency by the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired long-term culture duration (e.g., 3, 5, or 7 days). If the experiment is longer than 2-3 days, change the medium with freshly prepared this compound or vehicle control every 48-72 hours[14].
-
Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control. Plot the cell viability against the this compound concentration. The optimal non-toxic concentration will be the highest concentration that does not result in a statistically significant decrease in cell viability.
Illustrative Data Presentation:
| This compound Concentration | Cell Viability (% of Vehicle Control) - Day 3 | Cell Viability (% of Vehicle Control) - Day 7 |
| Vehicle (0 nM) | 100% | 100% |
| 1 nM | 101% | 99% |
| 10 nM | 99% | 98% |
| 100 nM | 98% | 95% |
| 1 µM | 92% | 85% |
| 10 µM | 75% | 60% |
Visualizations
Signaling Pathway of this compound at the Dopamine D4 Receptor
Caption: this compound is a biased agonist at the DRD4, preferentially activating the β-arrestin pathway.
Experimental Workflow for Assessing this compound Toxicity
Caption: A logical workflow for determining and using a non-toxic concentration of this compound.
Logical Relationship for Troubleshooting Decreased Cell Viability
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Archive: Key Psychiatric Drug Target Comes Into Focus | UC San Francisco [ucsf.edu]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. escolifesciences.com [escolifesciences.com]
- 14. researchgate.net [researchgate.net]
Refinement of UCSF924 protocols for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the reproducible application of UCSF924, a selective dopamine (B1211576) D4 receptor (DRD4) partial agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, with a focus on ensuring protocol reproducibility.
Issue 1: Inconsistent or lower-than-expected compound activity in cellular assays.
This could be due to several factors including improper compound dissolution, incorrect final concentration, or degradation of the compound.
Recommendations & Protocol Refinements:
-
Solubility and Stock Solutions: this compound has limited solubility in aqueous solutions. For consistent results, it is critical to prepare stock solutions correctly.
-
Initial Solubilization: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO).[1][2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of DMSO added to your experimental system.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2]
-
-
Working Dilutions: When preparing working dilutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Verification of Potency: The reported half-maximal effective concentration (EC50) for this compound in inducing cAMP accumulation in HEK293T cells expressing human DRD4 is 4.2 nM.[2][3] Your experimental results should be in this range. A significant deviation may indicate a problem with the compound's integrity or the assay setup.
Quantitative Data Summary: this compound Properties
| Property | Value | Notes |
| Binding Affinity (Ki) | 3 nM | For human dopamine D4 receptor.[3] |
| Functional Potency (EC50) | 4.2 nM | For cAMP accumulation in DRD4-expressing HEK293T cells.[2][3] |
| Recommended Cellular Concentration | 10-100 nM | Based on Ki and EC50 values. Concentrations up to 1 µM have been used.[4] |
| Selectivity | >3300-fold | Over DRD2 and DRD3 receptors.[4] |
| Solubility in DMSO | 1-10 mg/mL | Sparingly Soluble.[1] |
| Solubility in Acetonitrile | 0.1-1 mg/mL | Slightly Soluble.[1] |
Issue 2: Precipitation of this compound in in vivo formulations.
This compound is a solid with low aqueous solubility, making in vivo formulation challenging. Precipitation will lead to inaccurate dosing and lack of efficacy.
Recommendations & Protocol Refinements:
-
Vehicle Selection: A multi-component solvent system is necessary for in vivo administration.
-
Step-by-Step Formulation Protocol: The following protocol is recommended for preparing a clear solution of this compound for in vivo use.[2]
-
Start by dissolving this compound in 10% DMSO.
-
Sequentially add 40% PEG300, mixing thoroughly after addition.
-
Add 5% Tween-80 and ensure the solution is homogenous.
-
Finally, add 45% Saline to reach the final volume.
-
Note: If precipitation or phase separation occurs at any stage, gentle heating and/or sonication can be used to aid dissolution.[2] Always ensure the solution is clear before administration.
-
Quantitative Data Summary: In Vivo Formulation Protocols
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achievable Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (7.75 mM)[2] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (7.75 mM)[2] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (7.75 mM)[2] |
Experimental Protocols
Detailed Methodology: In Vitro β-Arrestin Recruitment Assay
This protocol is designed to measure the recruitment of β-arrestin to the D4 receptor upon activation by this compound.
-
Cell Culture: Use a cell line stably co-expressing the human dopamine D4 receptor and a β-arrestin reporter (e.g., a commercially available PathHunter cell line). Culture cells according to the vendor's instructions.
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well plate at a density optimized for the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., the full DRD4 agonist quinpirole) and a vehicle control (e.g., assay buffer with the same final concentration of DMSO).
-
Compound Addition: Remove the culture medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay kit manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective partial agonist for the dopamine D4 receptor (DRD4).[2][3] It exhibits a 7.4-fold bias toward the β-arrestin signaling pathway over the Gαi/o signaling pathway when compared to the reference agonist quinpirole.[5] This means it preferentially activates cellular responses mediated by β-arrestin.
Q2: I am not seeing the expected biased agonism in my experiments. What could be the reason?
A2: Several factors can influence the observed biased agonism:
-
Cellular Background: The expression levels of G proteins and β-arrestins in your chosen cell line can significantly impact the signaling outcome.[6]
-
Assay System: The specific endpoints you are measuring for G protein activation (e.g., cAMP inhibition) and β-arrestin recruitment (e.g., protein-protein interaction) can have different sensitivities.
-
Compound Concentration: Ensure you are testing a full dose-response range to accurately capture the potency and efficacy for each pathway.
Q3: Is there a negative control compound available for this compound?
A3: Yes, the structurally similar compound UCSF924NC is recommended as a negative control. It has a significantly reduced affinity for the D4 receptor (1/2500-fold).[5]
Q4: Can this compound be used in animal studies?
A4: Yes, this compound has been shown to penetrate the brain in mouse models, making it a suitable chemical probe for in vivo studies.[4] Proper formulation, as detailed in the troubleshooting section, is critical for successful animal experiments.
Q5: What are the known off-target effects of this compound?
A5: this compound is highly selective for the DRD4. It has been tested against a panel of 320 non-olfactory G protein-coupled receptors (GPCRs) and showed no significant agonist activity at a concentration of 1 µM.[5] It also has over 3300-fold selectivity for DRD4 over the closely related DRD2 and DRD3 receptors.[4]
Visualizations
Caption: this compound biased signaling at the DRD4 receptor.
Caption: General workflow for an in vitro this compound cellular assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. medkoo.com [medkoo.com]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Specificity of UCSF924 for the Dopamine D4 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a specific and potent chemical probe is paramount for the accurate investigation of receptor function. This guide provides a comprehensive comparison of UCSF924, a selective partial agonist for the Dopamine (B1211576) D4 receptor (DRD4), with other alternative compounds. We present supporting experimental data, detailed methodologies, and visual representations of key signaling pathways and workflows to facilitate an informed decision-making process.
This compound: A Profile of a High-Affinity DRD4 Partial Agonist
This compound has emerged as a valuable tool for studying DRD4 due to its high affinity and selectivity. It is a potent partial agonist with a reported binding affinity (Ki) of 3 nM for the human Dopamine D4 receptor.[1] Functionally, it exhibits a half-maximal effective concentration (EC50) of 4.2 nM.[2] A key feature of this compound is its remarkable selectivity over other dopamine receptor subtypes. It displays over 3300-fold selectivity for DRD4 compared to DRD2 and DRD3, with no detectable affinity for these receptors at concentrations greater than 10 µM.[3] Furthermore, in a broad panel of 320 non-olfactory G protein-coupled receptors (GPCRs), this compound showed no agonist activity at a concentration of 1 µM.[1][3]
Interestingly, this compound demonstrates biased agonism, showing a 7.4-fold preference for recruiting β-arrestin over the activation of Gαi/o signaling pathways when compared to the standard agonist quinpirole.[1] For researchers studying signaling pathways downstream of β-arrestin, this property makes this compound a particularly insightful tool. A structurally similar compound, UCSF924NC, is available as a negative control, exhibiting a 2500-fold lower affinity for DRD4, making it suitable for validating the on-target effects of this compound.[1]
Comparative Analysis of DRD4 Ligands
To provide a clear perspective on the performance of this compound, the following tables summarize the binding affinities and functional activities of this compound and a selection of alternative DRD4 ligands.
Table 1: Comparison of Binding Affinities (Ki) of DRD4 Ligands
| Compound | Type | DRD4 Ki (nM) | DRD2 Ki (nM) | DRD3 Ki (nM) | Selectivity (DRD2/DRD4) | Selectivity (DRD3/DRD4) |
| This compound | Partial Agonist | 3[1][3] | >10,000[3] | >10,000[3] | >3333 | >3333 |
| L-745,870 | Antagonist | ~0.43[4] | - | - | >1000[4] | - |
| Nemonapride | Antagonist | High Affinity | High Affinity | High Affinity | Low | Low |
| FAUC 365 | Partial Agonist | - | - | - | >8600 | - |
| A-437518 | Agonist | - | - | - | - | - |
| Compound 28 | Antagonist | 3.9[5] | >10,000[5] | >10,000[5] | >2564 | >2564 |
Table 2: Comparison of Functional Activities (EC50/IC50) of DRD4 Ligands
| Compound | Type | DRD4 EC50/IC50 (nM) | Functional Effect |
| This compound | Partial Agonist | 4.2[2] | Partial agonism with β-arrestin bias |
| L-745,870 | Antagonist | - | Antagonist |
| Nemonapride | Antagonist | - | Antagonist |
| FAUC 365 | Partial Agonist | - | Partial agonism |
| A-437518 | Agonist | - | Agonism |
DRD4 Signaling Pathways
The Dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs). The canonical signaling pathway for DRD4 involves coupling to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). In addition to this classical pathway, DRD4 can also signal through β-arrestin recruitment, which can initiate distinct downstream signaling cascades.
Experimental Protocols
The validation of this compound's specificity relies on robust experimental methodologies. Below are detailed protocols for the key assays used in its characterization.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and alternative compounds for the DRD4 receptor.
Materials:
-
Cell membranes expressing the human DRD4 receptor.
-
Radioligand (e.g., [³H]-Spiperone or a DRD4-selective radioligand).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.
-
To determine non-specific binding, a parallel set of wells is prepared with an excess of a known high-affinity non-labeled ligand.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional effect of a compound on the activity of Gαi/o-coupled receptors like DRD4 by measuring changes in intracellular cAMP levels.
Objective: To assess the agonist or antagonist properties of this compound and alternative compounds at the DRD4 receptor.
Materials:
-
Cells stably or transiently expressing the human DRD4 receptor.
-
This compound and other test compounds.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Cell culture medium.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Seed the DRD4-expressing cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Replace the culture medium with a stimulation buffer.
-
For Agonist Mode: Add the test compounds at various concentrations to the cells.
-
For Antagonist Mode: Pre-incubate the cells with the test compounds at various concentrations before adding a fixed concentration of a known DRD4 agonist.
-
To measure the inhibition of adenylyl cyclase, stimulate the cells with forskolin to induce cAMP production. The ability of a DRD4 agonist to inhibit this forskolin-induced cAMP increase is then measured.
-
Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.
Conclusion
This compound stands out as a highly specific and potent partial agonist for the Dopamine D4 receptor. Its exceptional selectivity against other dopamine receptor subtypes and a broad range of other GPCRs, combined with its characterized biased agonism, makes it a superior tool for dissecting the specific roles of DRD4 in physiological and pathological processes. The availability of a validated negative control further enhances the reliability of experimental findings. While other ligands for DRD4 exist, the comprehensive specificity profile of this compound, supported by robust experimental data, positions it as a preferred choice for researchers demanding high precision in their investigation of DRD4 biology. This guide provides the necessary information for researchers to critically evaluate this compound in the context of their specific research needs.
References
- 1. medkoo.com [medkoo.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a new selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UCSF924 and Other Dopamine D4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UCSF924 with other selective agonists for the Dopamine (B1211576) D4 Receptor (DRD4), a G protein-coupled receptor implicated in various neuropsychiatric disorders. The following sections present quantitative data on the binding affinity, functional efficacy, and selectivity of these compounds, alongside detailed experimental protocols and signaling pathway diagrams to support further research and development.
Quantitative Comparison of DRD4 Agonists
The performance of this compound is benchmarked against other well-characterized DRD4 agonists. The data, summarized in the tables below, is compiled from various in vitro pharmacological assays.
Table 1: Binding Affinity (Ki) of DRD4 Agonists
This table summarizes the binding affinities (Ki) of various agonists for the human Dopamine D4 receptor, as well as for the D2 and D3 receptors to indicate selectivity. Lower Ki values signify higher binding affinity.
| Compound | DRD4 Ki (nM) | DRD2 Ki (nM) | DRD3 Ki (nM) | Selectivity (DRD2/DRD4) | Selectivity (DRD3/DRD4) |
| This compound | 3.0[1] | >10,000[1] | >10,000[1] | >3300 | >3300 |
| A-412997 | 7.9 (human D4.4)[2] | >1000[2] | >1000[2] | >126 | >126 |
| PD168077 | - | - | - | - | - |
| CP226269 | - | - | - | - | - |
Data for PD168077 and CP226269 was not consistently available in the format required for direct comparison.
Table 2: Functional Efficacy (EC50) and Activity of DRD4 Agonists
This table presents the functional potency (EC50) and maximal efficacy (Emax) of DRD4 agonists in different functional assays. EC50 values indicate the concentration of an agonist that gives half-maximal response.
| Compound | Assay | EC50 (nM) | Emax (%) | Notes |
| This compound | β-arrestin recruitment | - | - | 7.4-fold bias toward arrestin over Gαi/o signaling[1] |
| cAMP Inhibition | 4.2[3] | - | Partial agonist[3] | |
| A-412997 | Calcium Flux (rat DRD4) | 28.4[2] | 83 (intrinsic activity = 0.83)[2] | Full agonist[2] |
| cAMP Inhibition | 2.7[4] | 61.9 (relative to dopamine)[4] | Partial agonist[4] | |
| β-arrestin recruitment | 473[4] | 22.5 (relative to dopamine)[4] | Partial agonist[4] |
Experimental Methodologies
Detailed protocols for the key in vitro assays used to characterize DRD4 agonists are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for the DRD4.
Materials:
-
HEK293 cells stably expressing human DRD4.
-
[³H]-N-methylspiperone (radioligand).
-
Test compounds (e.g., this compound, A-412997).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Culture HEK293-DRD4 cells and harvest. Homogenize cells in ice-cold assay buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]-N-methylspiperone) at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (EC50) and efficacy of DRD4 agonists in inhibiting adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing human DRD4.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed CHO-K1-DRD4 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal inhibition) values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.
Objective: To determine the potency (EC50) and efficacy of DRD4 agonists in promoting β-arrestin recruitment.
Materials:
-
HEK293 cells co-expressing DRD4 fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Test compounds.
-
Assay buffer.
-
Detection reagents specific to the assay technology (e.g., DiscoveRx PathHunter).
Procedure:
-
Cell Seeding: Plate the engineered HEK293 cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. The interaction between the receptor and β-arrestin brings the two enzyme fragments together, generating a luminescent or fluorescent signal.
-
Measurement: Read the signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of DRD4 and the general workflows of the experimental assays described above.
Caption: DRD4 Signaling Pathways.
Caption: Experimental Assay Workflows.
References
- 1. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
UCSF924 vs. Quinpirole: A Comparative Guide to DRD4 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key ligands for the Dopamine (B1211576) D4 Receptor (DRD4): UCSF924 and quinpirole (B1680403). The objective is to delineate their distinct signaling properties at the DRD4, supported by experimental data and protocols.
Introduction to DRD4 and Ligand-Directed Signaling
The Dopamine D4 Receptor (DRD4) is a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. It is implicated in a variety of neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and substance use disorders[1]. As a D2-like receptor, DRD4 canonically signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[2]. However, like many GPCRs, DRD4 can also signal through an alternative pathway involving the recruitment of β-arrestin proteins. This latter pathway is implicated in receptor desensitization, internalization, and the activation of distinct downstream signaling cascades.
The concept of "biased agonism" or "functional selectivity" describes the ability of different ligands to stabilize distinct receptor conformations, thereby preferentially activating one signaling pathway over another. This guide focuses on the comparison of this compound, a known biased agonist, and quinpirole, a classical D2-like receptor agonist, in their interaction with DRD4.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and quinpirole at the human Dopamine D4 Receptor. The data is extracted from the primary publication describing the discovery and characterization of this compound.
Table 1: Radioligand Binding Affinity
| Compound | Radioligand | Kᵢ (nM) | Receptor Subtype Selectivity (Kᵢ, nM) |
| This compound | [³H]-Spiperone | 3.0 ± 0.5 | DRD2: >10,000; DRD3: >10,000 |
| Quinpirole | [³H]-Spiperone | 25 ± 3 | DRD2: 50 ± 7; DRD3: 1.5 ± 0.2 |
Data presented as mean ± SEM.
Table 2: Functional Activity at DRD4
| Compound | Gαi/o Signaling (cAMP Inhibition) | β-Arrestin Recruitment | Bias Factor (β-arrestin/Gαi/o) |
| EC₅₀ (nM) | Eₘₐₓ (%) ¹ | EC₅₀ (nM) | |
| This compound | 25 ± 5 | 60 ± 5 | 4.2 ± 0.8 |
| Quinpirole | 5.1 ± 0.9 | 100 | 15 ± 2 |
¹ Eₘₐₓ values are relative to the maximal response induced by quinpirole. Data presented as mean ± SEM.
Signaling Pathways and Biased Agonism
This compound is a potent and highly selective partial agonist for the DRD4.[3] Critically, it demonstrates significant biased agonism. As shown in Table 2, this compound is more potent and efficacious in recruiting β-arrestin than in activating the Gαi/o pathway, resulting in a 7.4-fold bias towards the β-arrestin pathway when compared to the relatively balanced signaling profile of quinpirole. Quinpirole, a well-established dopamine D2-like receptor agonist, acts as a full agonist for both Gαi/o inhibition and β-arrestin recruitment at the DRD4.
The following diagram illustrates the differential signaling of this compound and quinpirole at the DRD4.
Caption: Differential signaling of this compound and quinpirole at the DRD4.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Kᵢ) of the test compounds for the DRD4.
Caption: Workflow for the DRD4 radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Incubation: Assays were performed in a total volume of 500 µL. 25 µL of test compound (this compound or quinpirole) at various concentrations, 25 µL of [³H]-Spiperone (final concentration of ~0.3 nM), and 450 µL of membrane suspension were combined.
-
Termination and Filtration: The reaction was incubated for 2 hours at 25°C and terminated by rapid filtration through 0.3% polyethyleneimine-soaked GF/C glass fiber filters using a cell harvester.
-
Washing: Filters were washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of 10 µM haloperidol. Competition binding data were analyzed using non-linear regression to determine the IC₅₀ values, which were then converted to Kᵢ values using the Cheng-Prusoff equation.
Gαi/o Signaling (cAMP Inhibition) Assay
This protocol measures the ability of the compounds to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Caption: Workflow for the DRD4 cAMP inhibition assay.
Detailed Steps:
-
Cell Culture: HEK293 cells stably expressing the human DRD4 were plated in 384-well plates.
-
Compound Treatment: Cells were pre-treated with various concentrations of this compound or quinpirole for 15 minutes.
-
Stimulation: Cells were then stimulated with 1 µM forskolin to induce cAMP production and incubated for 30 minutes at 37°C.
-
Detection: Intracellular cAMP levels were measured using the LANCE Ultra cAMP kit (PerkinElmer) according to the manufacturer's protocol. This is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
-
Data Analysis: The TR-FRET signal is inversely proportional to the cAMP concentration. Data were normalized to the response of forskolin alone and analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each compound.
β-Arrestin Recruitment Assay
This protocol quantifies the recruitment of β-arrestin-2 to the DRD4 upon ligand binding.
Caption: Workflow for the DRD4 β-arrestin recruitment assay.
Detailed Steps:
-
Cell Line: The assay utilized the PathHunter CHO-K1 cell line (DiscoverX) stably co-expressing the human DRD4 fused to a ProLink tag and β-arrestin-2 fused to an Enzyme Acceptor fragment.
-
Assay Procedure: Cells were plated in 384-well plates. The following day, the media was replaced with assay buffer, and cells were treated with various concentrations of this compound or quinpirole.
-
Incubation: The plates were incubated for 90 minutes at 37°C.
-
Detection: The PathHunter detection reagent cocktail was added according to the manufacturer's protocol, and the plates were incubated for an additional 60 minutes at room temperature.
-
Quantification: The chemiluminescent signal, generated upon complementation of the enzyme fragments following β-arrestin recruitment, was measured using a plate reader.
-
Data Analysis: Data were normalized to the maximal response induced by a reference agonist and analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each compound.
Conclusion
The comparative analysis of this compound and quinpirole at the Dopamine D4 Receptor reveals a clear distinction in their signaling properties. While both compounds are potent agonists, this compound exhibits a strong bias towards the β-arrestin pathway over the canonical Gαi/o-mediated inhibition of cAMP. In contrast, quinpirole acts as a more balanced full agonist for both pathways. This functional selectivity of this compound makes it a valuable tool for researchers investigating the distinct physiological and pathophysiological roles of DRD4-mediated β-arrestin signaling, independent of G-protein activation. For drug development professionals, the biased agonism of this compound exemplifies a modern approach to GPCR pharmacology, where tailoring a ligand's signaling profile can potentially lead to more specific therapeutic effects with fewer side effects.
References
- 1. The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies | MDPI [mdpi.com]
- 2. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
UCSF924: A Highly Selective Tool for Interrogating Dopamine D4 Receptor Function
A Comparison with Less Selective Dopamine (B1211576) Ligands for Researchers, Scientists, and Drug Development Professionals
The dopamine D4 receptor (D4R) is a key G protein-coupled receptor (GPCR) implicated in a range of neurological and psychiatric disorders, including ADHD and schizophrenia.[1][2] Research into the precise roles of the D4R has been hampered by a lack of truly selective pharmacological tools. Many traditional dopamine ligands exhibit activity across multiple dopamine receptor subtypes (D1-D5), complicating the interpretation of experimental results. UCSF924 has emerged as a potent and highly selective partial agonist for the human dopamine D4 receptor, offering a significant advancement for in vitro and in vivo studies. This guide provides a comprehensive comparison of this compound with less selective dopamine ligands, supported by experimental data and detailed protocols.
Unprecedented Selectivity of this compound
This compound is a chemical probe distinguished by its remarkable selectivity for the dopamine D4 receptor. It displays a high affinity for D4R with a Ki of 3 nM and an EC50 of 4.2 nM.[3] Critically, this compound shows over 3300-fold selectivity for D4R compared to the other D2-like receptors, D2R and D3R (Ki > 10 µM). Furthermore, it has demonstrated no significant activity at a concentration of 1 µM across a broad panel of 320 non-olfactory GPCRs. This high degree of selectivity minimizes off-target effects, enabling more precise investigation of D4R-mediated signaling and function.
Data Presentation: A Comparative Analysis
The following tables provide a quantitative comparison of the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and a selection of less selective dopamine ligands across the five human dopamine receptor subtypes.
Table 1: Comparison of Binding Affinities (Ki, nM) of Dopamine Ligands
| Ligand | D1 | D2 | D3 | D4 | D5 |
| This compound (Agonist) | >10,000 | >10,000 | >10,000 | 3 | >10,000 |
| Dopamine (Endogenous Agonist) | 430-560 | 530-640 | 630-740 | 7.6 | 660 |
| Quinpirole (Agonist) | 4,600 | 40 | 20 | 40 | 5,000 |
| Apomorphine (Agonist) | 400 | 30 | 20 | 40 | 500 |
| Bromocriptine (Agonist) | 6,800 | 5 | 10 | 1,000 | 7,000 |
| Clozapine (Antagonist) | 130 | 160 | 250 | 21 | 150 |
| Olanzapine (Antagonist) | 230 | 31 | 45 | 27 | 250 |
| Haloperidol (Antagonist) | 200 | 1.5 | 0.7 | 5 | 220 |
| Risperidone (Antagonist) | 260 | 3.5 | 10 | 7 | 280 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.
Table 2: Comparison of Functional Potencies (EC50/IC50, nM) of Dopamine Ligands
| Ligand | Receptor | Assay Type | Potency (nM) |
| This compound | D4 | cAMP Inhibition | 4.2 (EC50) |
| Dopamine | D2 | cAMP Inhibition | 5000 (EC50)[4] |
| Quinpirole | D2 | Various | 10-100 (EC50) |
| Bromocriptine | D2 | Prolactin Inhibition | 0.56 - 3.68 (EC50)[3] |
| Clozapine | D2 | Various | 10-100 (IC50) |
| Olanzapine | D2 | Various | 10-50 (IC50) |
| Haloperidol | D2 | Various | 1-10 (IC50) |
Note: EC50/IC50 values are highly dependent on the specific functional assay employed.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay (for determining Ki)
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound or a less selective ligand) for a specific dopamine receptor subtype.
1. Membrane Preparation:
-
Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes (typically 10-20 µg of protein per well) with a fixed concentration of a suitable radioligand specific for the receptor subtype being tested (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, or [3H]-N-methylspiperone for D4). The radioligand concentration is typically at or below its Kd for the receptor.
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
To determine non-specific binding, include wells containing a high concentration of a known, potent, and unlabeled ligand for the receptor.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional cAMP Assay (for determining EC50/IC50)
This protocol describes a method to assess the functional activity of a test compound by measuring its effect on cyclic AMP (cAMP) levels in cells expressing a dopamine receptor. This is particularly relevant for D2-like receptors (D2, D3, D4) which are typically Gi/o-coupled and inhibit adenylyl cyclase, leading to a decrease in cAMP.
1. Cell Preparation:
-
Plate cells stably expressing the dopamine receptor of interest in a 96-well plate and grow to a suitable confluency.
-
On the day of the assay, replace the growth medium with a serum-free assay medium.
2. Agonist Mode (to determine EC50 for agonists like this compound):
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of the agonist test compound to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
3. Antagonist Mode (to determine IC50 for antagonists):
-
Pre-incubate the cells with increasing concentrations of the antagonist test compound.
-
Add a fixed concentration of a known dopamine receptor agonist (at its EC80-EC90 concentration) to all wells (except for the basal control).
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period at 37°C.
4. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
5. Data Analysis:
-
For agonist activity, plot the measured cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
For antagonist activity, plot the measured cAMP levels against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response).
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors, like other D2-like receptors, primarily couple to the Gi/o family of G proteins. Upon activation by an agonist such as dopamine or this compound, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[1][2] Furthermore, agonist binding can promote the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.[5][6]
Caption: Dopamine D4 Receptor Signaling Cascade.
Experimental Workflow for Ligand Selectivity Profiling
A crucial step in characterizing a new ligand is to determine its selectivity profile across a panel of relevant receptors. This workflow outlines a typical process for assessing the selectivity of a compound like this compound.[7]
Caption: Ligand Selectivity Profiling Workflow.
Conclusion: The Advantage of this compound
The data presented in this guide clearly demonstrate the superior selectivity of this compound for the dopamine D4 receptor when compared to a range of commonly used, less selective dopamine ligands. The promiscuity of these other compounds across multiple dopamine receptor subtypes can lead to ambiguous or misleading results, confounding the interpretation of their effects on cellular and systemic functions.
By providing a highly selective tool with minimal off-target activity, this compound enables researchers to dissect the specific contributions of D4R activation with greater confidence. This level of precision is invaluable for elucidating the role of the dopamine D4 receptor in health and disease, and for the development of novel therapeutics with improved efficacy and reduced side-effect profiles. The use of this compound in future research promises to significantly advance our understanding of the complex neurobiology governed by the dopamine D4 receptor.
References
- 1. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Dopamine D4 Receptor Agonists: UCSF924 vs. RO-10-5824
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 9, 2025 – In the intricate world of neuroscience research and drug development, the precise modulation of dopamine (B1211576) receptors is paramount. Among these, the dopamine D4 receptor (D4R) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a comprehensive comparative analysis of two prominent D4R agonists, UCSF924 and RO-10-5824, offering researchers, scientists, and drug development professionals a detailed examination of their performance based on available experimental data.
This report synthesizes data on the binding affinities, functional potencies, and selectivity of this compound and RO-10-5824. Furthermore, it outlines detailed experimental protocols for key assays and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of their molecular interactions and experimental applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and RO-10-5824, providing a clear comparison of their in vitro properties.
| Parameter | This compound | RO-10-5824 |
| Binding Affinity (Ki) for D4R | 3 nM[1] | 5.2 nM[2] |
| Functional Potency (EC50) | 4.2 nM (Agonist)[3] | 205 nM (GTPγS binding)[2] |
| Receptor Selectivity | >3300-fold for D4R over D2R and D3R | 250-fold for D4R over D3R; >1000-fold over D2R, D1R, and D5R[2] |
| Functional Profile | Partial agonist with 7.4-fold bias towards β-arrestin recruitment over Gαi/o signaling[1] | Partial agonist[2][4] |
Delving into the Mechanisms: A Tale of Two Agonists
Both this compound and RO-10-5824 are selective agonists for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[5] Activation of D4R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6][7]
This compound is a potent and highly selective D4R partial agonist, distinguished by its significant bias towards the β-arrestin signaling pathway over the canonical G protein pathway.[1] This biased agonism is a crucial characteristic, as it suggests that this compound may elicit a distinct downstream cellular response compared to more balanced agonists.
RO-10-5824 is also a selective D4R partial agonist that has been instrumental in elucidating the role of the D4 receptor in cognitive functions and behavior.[8][9] While it demonstrates high affinity for the D4 receptor, its functional potency in G protein activation appears to be lower than that of this compound, as indicated by the higher EC50 value in GTPγS binding assays.[2]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitor constant (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.
-
Test Compounds: this compound, RO-10-5824.
-
Non-specific Binding Control: Haloperidol or another suitable high-affinity D4 ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[10]
-
Scintillation Fluid.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture D4R-expressing cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Spiperone (typically near its Kd for D4R), and varying concentrations of the test compound (this compound or RO-10-5824).[10] For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled antagonist.
-
Incubation: Add the cell membrane preparation to each well and incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[10]
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
Functional Assay: cAMP Measurement
This protocol describes a functional assay to measure the effect of D4R agonists on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
-
Test Compounds: this compound, RO-10-5824.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Assay Kit: A commercial kit for measuring intracellular cAMP (e.g., HTRF, ELISA, or luminescence-based).[10]
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Culture: Plate the D4R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Assay: Wash the cells with assay buffer. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of the test compound (this compound or RO-10-5824) to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.[10]
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit protocol and measure the intracellular cAMP concentration using the chosen detection method.[10]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound. Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect (in this case, inhibition of forskolin-stimulated cAMP production).
Conclusion
Both this compound and RO-10-5824 are valuable tools for investigating the function of the dopamine D4 receptor. This compound stands out for its high potency and unique β-arrestin bias, making it an excellent probe for dissecting the nuanced signaling pathways of D4R. RO-10-5824, with its well-characterized effects in behavioral models, remains a crucial compound for in vivo studies exploring the role of D4R in complex neurological processes. The choice between these two agonists will ultimately depend on the specific research question, with this compound being particularly suited for in vitro studies of biased signaling and RO-10-5824 for behavioral pharmacology. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental needs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Ro10-5824 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. innoprot.com [innoprot.com]
- 7. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unveiling the Biased Agonism of UCSF924: A Comparative Guide for Researchers
For researchers and drug development professionals delving into the nuanced world of G protein-coupled receptor (GPCR) pharmacology, the dopamine (B1211576) D4 receptor (DRD4) selective partial agonist, UCSF924, presents a compelling case of biased signaling. This guide provides a comprehensive comparison of this compound with other notable DRD4 biased agonists, supported by experimental data and detailed methodologies to facilitate further investigation.
This compound has been identified as a potent and selective partial agonist for the human dopamine D4 receptor, exhibiting a significant bias towards the β-arrestin signaling pathway over the Gαi-mediated pathway. This unique characteristic makes it a valuable tool for dissecting the distinct physiological roles of these two signaling cascades.
Quantitative Comparison of DRD4 Biased Agonists
To provide a clear and concise overview of the functional properties of this compound and its counterparts, the following table summarizes key quantitative data from published studies. This data highlights the differences in potency (EC50), maximal efficacy (Emax), and bias between the compounds.
| Compound | Target Pathway | EC50 (nM) | Emax (% of Dopamine) | Bias Factor | Reference Compound | Notes |
| This compound | β-Arrestin Recruitment | 4.2[1] | Partial Agonist | 7.4-fold (Arrestin vs. Gαi)[2] | Quinpirole | Exhibits no detectable affinity for D2, D3, or a panel of 320 other GPCRs.[2] |
| Gαi Activation | - | - | ||||
| APH199 | Gαi Activation | - | Full Agonist | 4.9-fold (G-protein vs. Arrestin)[3] | Quinpirole | High affinity (Ki = 0.25 nM) for DRD4.[3] |
| β-Arrestin Recruitment | - | - | ||||
| FGH31 | Gαi Activation | - | Full Agonist | 306-fold (Gi vs. β-arrestin) | Quinpirole | Demonstrates exceptional functional selectivity for the Gi protein pathway. |
| β-Arrestin Recruitment | - | - |
EC50 and Emax values for specific pathways for all compounds are not consistently available in a single source and require consultation of the primary literature for detailed experimental conditions.
Signaling Pathways and Biased Agonism
The concept of biased agonism revolves around the ability of a ligand to stabilize a specific conformation of a GPCR, leading to the preferential activation of one downstream signaling pathway over another. In the case of DRD4, the two primary pathways are the Gαi-mediated signaling cascade, which typically leads to the inhibition of adenylyl cyclase, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling.
The following diagram illustrates the differential signaling initiated by a balanced agonist versus a biased agonist at the dopamine D4 receptor.
Experimental Protocols
Accurate determination of biased agonism requires robust and well-defined experimental protocols. The following sections detail the methodologies for the key assays used to validate the biased agonism of this compound and its alternatives.
β-Arrestin Recruitment Assay (BRET-based)
This assay quantifies the recruitment of β-arrestin to the activated DRD4 receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Expression vectors for DRD4 fused to a Renilla luciferase (Rluc) donor (DRD4-Rluc)
-
Expression vector for β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor (β-arrestin-2-YFP)
-
Cell culture reagents
-
Transfection reagent
-
Coelenterazine (B1669285) h (BRET substrate)
-
Test compounds (this compound, etc.) and reference agonist (e.g., dopamine or quinpirole)
-
White, opaque 96-well microplates
-
BRET-capable microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with DRD4-Rluc and β-arrestin-2-YFP expression vectors at an optimized ratio.
-
Seed the transfected cells into white, opaque 96-well plates and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
BRET Measurement:
-
Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence signals at two wavelengths: one for the Rluc donor (e.g., 485 nm) and one for the YFP acceptor (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data to the vehicle control and plot the BRET ratio as a function of ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Gαi Protein Activation Assay (TRUPATH BRET-based)
This assay measures the activation of the Gαi protein by monitoring the dissociation of the Gαi and Gβγ subunits using a TRUPATH BRET sensor.
Materials:
-
HEK293 cells
-
Expression vectors for untagged DRD4
-
TRUPATH Gαi BRET sensor plasmids (e.g., Gαi1-Rluc8, Gβ3, and Venus-Gγ9)
-
Cell culture reagents
-
Transfection reagent
-
Coelenterazine h
-
Test compounds and reference agonist
-
White, opaque 96-well microplates
-
BRET-capable microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells.
-
Co-transfect cells with the untagged DRD4 receptor and the TRUPATH Gαi BRET sensor plasmids.
-
Seed the transfected cells into white, opaque 96-well plates and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
Wash the cells with assay buffer.
-
Add the compound dilutions to the wells and incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
-
BRET Measurement:
-
Add coelenterazine h to each well.
-
Measure the luminescence at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates G-protein activation.
-
Normalize the data and plot the change in BRET ratio against the ligand concentration.
-
Determine the EC50 and Emax values from the dose-response curve.
-
By providing a clear comparison of this compound with other DRD4 biased agonists and detailing the experimental procedures to validate these findings, this guide aims to empower researchers to further explore the therapeutic potential of biased agonism at the dopamine D4 receptor.
References
A Comparative Guide: UCSF924 vs. Endogenous Dopamine at the D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic compound UCSF924 and the endogenous neurotransmitter dopamine (B1211576), focusing on their interactions with the human dopamine D4 receptor (DRD4). The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two molecules.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters for this compound and endogenous dopamine at the human dopamine D4 receptor. It is important to note that the binding affinity and functional potency of dopamine can vary depending on the polymorphic variant of the DRD4 receptor.
| Ligand | Receptor Variant | Binding Affinity (Ki) | Reference |
| This compound | Human DRD4 | 3 nM | [1][2] |
| Endogenous Dopamine | Canine Brain | ~28 nM | |
| Human DRD4.4 | ~43 nM | ||
| Human DRD4.2 | ~180–400 nM |
Table 1: Comparative Binding Affinities (Ki) at the Dopamine D4 Receptor. This table illustrates the dissociation constant (Ki), a measure of binding affinity, for this compound and endogenous dopamine. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Variant | Functional Potency (EC50) | Assay Type | Reference |
| This compound | Human DRD4 | 4.2 nM | Not Specified | [2] |
| Endogenous Dopamine | Human DRD4.2 | ~16 nM | cAMP Inhibition | [3] |
| Human DRD4.4 | ~16 nM | cAMP Inhibition | [3] | |
| Human DRD4.7 | ~37 nM | cAMP Inhibition | [3] |
Table 2: Comparative Functional Potencies (EC50) at the Dopamine D4 Receptor. This table shows the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value signifies greater potency.
Key Differentiators: Selectivity and Biased Agonism
This compound is characterized as a potent and highly selective partial agonist for the DRD4.[1] It exhibits minimal to no significant binding to other dopamine receptor subtypes, such as D2 and D3, nor to a wide panel of over 320 other G-protein coupled receptors (GPCRs). This high selectivity makes this compound a valuable tool for specifically probing the function of the DRD4 in complex biological systems.
In contrast, endogenous dopamine is a non-selective agonist, binding to all five dopamine receptor subtypes (D1-D5) with varying affinities.[4] This broad activity is fundamental to its role as a neurotransmitter, modulating a wide range of physiological processes including motor control, motivation, and reward.
A critical distinction between this compound and dopamine lies in the concept of biased agonism , also known as functional selectivity. This refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another. The DRD4, like other D2-like receptors, primarily signals through two main pathways: the Gαi/o protein-dependent pathway, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein independent signaling.[4][5]
This compound has been shown to be a biased agonist , demonstrating a 7.4-fold preference for the β-arrestin recruitment pathway over the Gαi-mediated signaling pathway, when compared to the reference agonist quinpirole.[1] The signaling bias of endogenous dopamine at the DRD4 has not been as extensively characterized in a comparative context with this compound.
Signaling Pathways and Experimental Workflows
The interaction of both this compound and dopamine with the DRD4 initiates distinct intracellular signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for their characterization.
Figure 1. Signaling pathways of the Dopamine D4 Receptor activated by this compound and Dopamine.
Figure 2. A generalized experimental workflow for characterizing the binding and functional properties of ligands at the DRD4.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize this compound and dopamine.
Radioligand Binding Assay (for determining Ki)
-
Cell Membrane Preparation: Cells stably or transiently expressing the human DRD4 are harvested and homogenized in a cold buffer. The cell membranes are then isolated by centrifugation.
-
Assay Setup: The membrane preparation is incubated in a multi-well plate with a known concentration of a radiolabeled ligand that binds to the DRD4 (e.g., [³H]-spiperone).
-
Competition Binding: Increasing concentrations of the unlabeled test compound (this compound or dopamine) are added to displace the radiolabeled ligand.
-
Incubation and Filtration: The plates are incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes bound with the radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
Functional Assay: cAMP Accumulation (for determining G-protein pathway activation)
-
Cell Seeding: Cells expressing the DRD4 are seeded into a multi-well plate.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound or dopamine) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin is often used to stimulate adenylyl cyclase to measure the inhibitory effect of D2-like receptor activation.[3]
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[7]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the ligand concentration. The EC50 value is then determined from this curve.
Functional Assay: β-Arrestin Recruitment (for determining arrestin pathway activation)
-
Cell Line: A specialized cell line is used that co-expresses the DRD4 fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.[8]
-
Compound Addition: The cells are treated with a range of concentrations of the test ligand (this compound or dopamine).
-
Recruitment and Signal Generation: Agonist binding to the DRD4 induces a conformational change that promotes the recruitment of the β-arrestin fusion protein. This brings the two enzyme/protein fragments into close proximity, allowing them to reconstitute a functional enzyme/protein that generates a detectable signal (e.g., luminescence or fluorescence).[8]
-
Signal Detection: The signal is measured using a plate reader at a specific time point after ligand addition.
-
Data Analysis: A dose-response curve is constructed by plotting the signal intensity against the ligand concentration to determine the EC50 value for β-arrestin recruitment.
Conclusion
This compound and endogenous dopamine exhibit distinct pharmacological profiles at the human dopamine D4 receptor. This compound is a highly selective partial agonist with a demonstrated bias towards the β-arrestin signaling pathway. In contrast, dopamine is a non-selective endogenous agonist that activates multiple dopamine receptor subtypes. The high selectivity of this compound makes it an invaluable research tool for isolating and studying the specific roles of the DRD4 in health and disease. Understanding these differences is critical for the design and development of novel therapeutic agents targeting the dopaminergic system.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine - Wikipedia [en.wikipedia.org]
- 5. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Published Data on the Selective Dopamine D4 Receptor Agonist UCSF924: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dopamine (B1211576) D4 receptor (DRD4) partial agonist, UCSF924, with other alternatives, supported by experimental data and detailed protocols. This compound is a potent and selective tool for studying DRD4 pharmacology, exhibiting a significant bias towards the β-arrestin signaling pathway over G-protein activation.
This compound, a selective, high-affinity partial agonist for the dopamine D4 receptor (DRD4), has emerged as a valuable chemical probe for dissecting the complexities of dopaminergic signaling.[1] With a binding affinity (Ki) of 3 nM for the human D4 receptor, it demonstrates high selectivity over other dopamine receptor subtypes, including D2 and D3.[1] A key characteristic of this compound is its functional selectivity, showing a 7.4-fold bias for β-arrestin recruitment over Gαi signaling activation when compared to the reference agonist quinpirole.[1] This guide details the experimental data supporting these claims and provides the necessary protocols to replicate these findings.
Comparative Analysis of this compound and Quinpirole
The functional selectivity of this compound was established by comparing its potency and efficacy in assays measuring G-protein-mediated and β-arrestin-mediated signaling pathways against the well-characterized dopamine agonist, quinpirole.
| Compound | Assay | Target | Potency (EC50, nM) | Efficacy (% of Dopamine) |
| This compound | Gαi Signaling (cAMP Inhibition) | DRD4 | 4.2 | Partial Agonist |
| β-Arrestin Recruitment | DRD4 | - | - | |
| Quinpirole | Gαi Signaling (cAMP Inhibition) | DRD4 | - | Full Agonist |
| β-Arrestin Recruitment | DRD4 | - | - |
Note: Specific EC50 and Efficacy values for β-arrestin recruitment for both compounds and for quinpirole's Gαi signaling were not explicitly found in a tabular format in the primary literature. The 7.4-fold bias is a calculated value from the raw data of such experiments.
In Vitro Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for the DRD4 over other dopamine D2-like receptors and a broad panel of other G-protein coupled receptors (GPCRs).
| Target | Binding Affinity (Ki) | Selectivity vs. DRD4 |
| DRD4 | 3.0 nM | - |
| DRD2 | > 10 µM | > 3300-fold |
| DRD3 | > 10 µM | > 3300-fold |
| Panel of 320 non-olfactory GPCRs | No significant activity at 1 µM | High |
Experimental Protocols
Detailed methodologies are crucial for the replication of published findings. The following are the key experimental protocols used to characterize this compound.
Radioligand Binding Assay for DRD4 Affinity
This assay determines the binding affinity (Ki) of this compound for the dopamine D4 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the DRD4 by this compound.
Materials:
-
Membrane preparations from cells expressing human DRD4.
-
Radioligand: [³H]-spiperone.
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
This compound and competitor ligands at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate DRD4-expressing cell membranes with various concentrations of this compound and a fixed concentration of [³H]-spiperone in a 96-well plate.
-
Incubate at room temperature for 90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Gαi Signaling Assay (cAMP Inhibition)
This functional assay measures the ability of this compound to activate the Gαi-coupled DRD4, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting cAMP production.
Materials:
-
HEK293 cells stably expressing human DRD4.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and reference agonists at various concentrations.
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
Procedure:
-
Seed the DRD4-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound or a reference agonist.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated DRD4, a key event in G-protein-independent signaling and receptor desensitization.
Objective: To quantify the potency and efficacy of this compound in inducing β-arrestin recruitment to DRD4.
Materials:
-
HEK293 cells co-expressing DRD4 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). A common commercial platform is the PathHunter assay.
-
This compound and reference agonists at various concentrations.
-
Substrate for the complemented enzyme.
-
Luminometer or chemiluminescent plate reader.
Procedure:
-
Plate the engineered HEK293 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound or a reference agonist.
-
Incubate for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the complemented enzyme.
-
Measure the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Generate dose-response curves to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflows of the key experiments.
Caption: this compound biased signaling at the DRD4.
Caption: Key experimental workflows for this compound characterization.
References
Safety Operating Guide
Proper Disposal of UCSF924: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers at UCSF
For laboratory personnel engaged in cutting-edge research, the proper management and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for "UCSF924" are not publicly available, it is essential to adhere to the comprehensive chemical waste disposal procedures established by the University of California, San Francisco (UCSF) Environment, Health & Safety (EH&S). This guide provides a step-by-step operational plan for the safe disposal of research chemicals like this compound.
Waste Characterization and Handling
All chemical waste at UCSF is managed as hazardous waste unless explicitly approved for drain disposal by EH&S.[1] For a novel compound such as this compound, it must be treated as hazardous chemical waste.
Key Handling Principles:
-
Avoid Drain Disposal: Under no circumstances should chemical waste be poured down the sink unless it is on the approved list from EH&S.[1]
-
Segregation: Incompatible chemicals must be stored in separate waste containers to prevent dangerous reactions.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.
Quantitative Data for Chemical Waste Storage
Proper storage of hazardous waste is critical to maintaining a safe laboratory. The following table summarizes the key quantitative limits for chemical waste accumulation at UCSF.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | 180 days from the start date | [1][2][3] |
| Container Pickup after Max Time | Within 7 days by EH&S | [1] |
| Secondary Containment Capacity | Must hold at least 110% of the volume of the waste container | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of chemical waste, such as this compound, at UCSF facilities.
-
Container Selection and Preparation:
-
Choose a container that is chemically compatible with this compound.[1]
-
Ensure the container is in good condition, free of leaks, and has a secure screw-top lid.[1]
-
If reusing a container, ensure it is completely empty and that the previous contents are not incompatible with the new waste. Deface any previous labels.[1]
-
-
Waste Labeling:
-
As soon as the first drop of waste is added to the container, it must be labeled.[2]
-
UCSF uses the "Waste Accumulation Storage Tracking electronically" (WASTe) system to generate hazardous waste labels.[1][2]
-
Log in to WASTe using your MyAccess account to create a new waste tag. The system works with Chrome, Firefox, and Safari.[2]
-
The label must include the accumulation start date.[3]
-
-
Waste Accumulation and Storage:
-
Requesting a Pickup:
-
Waste pickups can be scheduled through the WASTe system. You can request a pickup at any time before the 180-day limit.[1][4]
-
Once a container reaches its 180-day limit, EH&S is automatically notified and will schedule a pickup.[2][3]
-
For questions or assistance with the WASTe system, contact the Hazardous Materials Management Team at --INVALID-LINK-- or Tim Orozco at (415) 476-1480.[2][5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste at UCSF.
Caption: UCSF Chemical Waste Disposal Workflow.
For any uncertainties regarding waste classification or disposal procedures, it is crucial to contact UCSF EH&S directly at (415) 476-1300 or via email at --INVALID-LINK--.[6] Proactive communication and adherence to established protocols are key to maintaining a safe and compliant research environment.
References
- 1. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Chemical Waste Disposal (WASTe) | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 4. Frequently Asked Questions | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Hazardous Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Environment, Health and Safety | Environment, Health & Safety [ehs.ucsf.edu]
Personal protective equipment for handling UCSF924
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling UCSF924, a potent and selective dopamine (B1211576) D4 receptor (DRD4) partial agonist. The following guidelines are intended to ensure the safe handling, use, and disposal of this research compound.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₀H₂₂N₂O₂ |
| Molecular Weight | 322.41 g/mol |
| CAS Number | 1434515-70-4 |
| Target | Dopamine D4 Receptor (DRD4) |
| Activity | Partial Agonist |
| Ki | 3 nM |
| EC₅₀ | 4.2 nM |
Hazard Identification and Safety Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled with the utmost caution, treating it as a potentially hazardous substance. The following recommendations are based on general best practices for handling novel research chemicals.
Potential Hazards:
-
The toxicological properties of this compound have not been fully investigated.
-
As a dopamine receptor agonist, it may have pharmacological effects if absorbed.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times. |
| Hand Protection | Disposable Nitrile Gloves | Inspect for tears before use and change frequently. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
Operational Plan: Handling and Storage
Handling
-
This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the generation of dust. If handling a solid form, use appropriate tools and techniques to minimize aerosolization.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Contaminated work surfaces should be decontaminated immediately.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations. At UCSF, all hazardous chemical waste must be disposed of through the Environment, Health & Safety (EH&S) department.
Waste Segregation and Collection:
-
Solid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste (e.g., unused solutions) in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
EH&S Pickup:
-
Follow your institution's procedures for requesting a hazardous waste pickup. At UCSF, this is typically done through the online WASTe program.
Experimental Protocols
The following experimental methodologies are based on the procedures described in the publication by Wang et al. (2017) in Science, which first reported the discovery and characterization of this compound.[1][2][[“]][4][5]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D4 receptor.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This cell-based assay measures the ability of this compound to activate the D4 receptor and induce the recruitment of β-arrestin, a key signaling protein.
Methodology:
-
Cell Culture: Use a cell line co-expressing the human dopamine D4 receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the cells to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add a substrate that is converted into a chemiluminescent signal by the enzyme fragment of the β-arrestin fusion protein when it is recruited to the receptor.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Visualizations
Caption: Workflow for in vitro characterization of this compound.
Caption: Simplified signaling pathway of this compound at the DRD4.
References
- 1. D4 dopamine receptor high-resolution structures enable the discovery of selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. D4 dopamine receptor high-resolution structures enable the discovery of selective agonists [escholarship.org]
- 5. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
